Mazethramycin
Description
This compound has been reported in Streptomyces thioluteus with data available.
isolated from Streptomyces thioluteus ME561; RN & N1 from CA 90 Form Index; structure in first source
Properties
CAS No. |
68373-96-6 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(23)12-7-10(4-6-13(21)18-2)8-20(12)17(11)24/h3-7,12,16,19,22-23H,8H2,1-2H3,(H,18,21)/b6-4+ |
InChI Key |
VMOHRPRQENZZPX-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3CC(=CC3C(N2)O)/C=C/C(=O)NC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3CC(=CC3C(N2)O)C=CC(=O)NC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mazethramycin N-methylanthramycin |
Origin of Product |
United States |
Foundational & Exploratory
Mazethramycin: A Technical Guide to Its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazethramycin is a potent antitumor antibiotic belonging to the anthramycin group of natural products.[1] Isolated from the bacterium Streptomyces thioluteus, it is a member of the pyrrolo[2,1-c][2][3]benzodiazepine (PBD) family, a class of compounds known for their significant biological activities.[3][4][5] this compound exerts its antitumor effects by interfering with crucial cellular processes, specifically DNA replication and RNA synthesis.[2][6] This document provides a comprehensive overview of the structural elucidation and chemical properties of this compound and its analogues, offering detailed experimental context and data for research and development applications.
Chemical and Physical Properties
This compound is not a single compound but a family of related analogues, primarily this compound A, B, and C. Their core structure is based on the 1,4-benzodiazepine framework.[3][5] The key physicochemical properties are summarized below for comparison.
| Property | This compound A | This compound B | This compound C |
| Molecular Formula | C₁₇H₁₉N₃O₄[3] | C₁₈H₂₁N₃O₄[4] | C₁₉H₂₃N₃O₄[5] |
| Molecular Weight | 329.35 g/mol [2][3] | 343.4 g/mol [4] | 357.41 g/mol [5] |
| Monoisotopic M.W. | 329.137556104 g/mol [3] | Not Available | 357.168856233 g/mol [5] |
| Physical Form | Solid[4] | Solid[4] | Amorphous Solid |
| CAS Number | 68373-96-6[6] | 68373-95-5[4] | Not Available[5] |
Structural Elucidation
The definitive structure of this compound and its congeners has been determined through a combination of advanced spectroscopic and analytical techniques. The process involves isolation and purification from the source organism, followed by detailed characterization.
Core Structure
The this compound family is characterized by a tricyclic system featuring a benzene ring fused to a 1,4-diazepine ring, which is in turn fused to a pyrrolidine ring. This forms the pyrrolo[2,1-c][2][3]benzodiazepine core that is crucial for its biological activity.
Caption: General chemical scaffold of the PBD core.
Experimental Protocols
The elucidation of a complex natural product like this compound follows a multi-step workflow. While specific parameters from the original discovery may vary, the general methodology is standardized in natural product chemistry.
Fermentation and Isolation
The process begins with the cultivation of the producing organism, Streptomyces thioluteus, in a suitable nutrient-rich medium.
-
Culture: Large-scale fermentation is carried out in bioreactors under controlled temperature, pH, and aeration to maximize the production of secondary metabolites, including this compound.
-
Extraction: After a set incubation period, the culture broth is harvested. The biomass is separated from the supernatant. The active compounds are extracted from both the mycelia and the broth using organic solvents like ethyl acetate or butanol.
-
Concentration: The crude organic extract is concentrated under reduced pressure to yield a raw mixture of metabolites.
Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the individual this compound analogues.
-
Column Chromatography: The extract is first passed through a silica gel or alumina column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18), to yield pure compounds.
Structure Determination
The pure isolates are analyzed using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide clues about the connectivity of different structural motifs.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed. These techniques reveal the chemical environment of each proton and carbon atom and establish through-bond correlations, allowing for the assembly of the complete carbon skeleton and the placement of substituents.[7]
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination.[9] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the molecule, confirming its constitution and stereochemistry.[10][11]
Caption: Workflow for this compound isolation and analysis.
Mechanism of Action
This compound functions as an antitumor agent by disrupting the central dogma of molecular biology. Like other PBDs, it is believed to bind to the minor groove of DNA. This interaction physically obstructs the progression of enzymes responsible for DNA replication and RNA transcription, leading to cell cycle arrest and ultimately, cell death.[2][6][12] This mechanism makes it a subject of interest in cancer research.
References
- 1. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mazethramycin_TargetMol [targetmol.com]
- 3. PhytoBank: Showing this compound A (PHY0091228) [phytobank.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. PhytoBank: Showing this compound C (PHY0073642) [phytobank.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray crystallographic analysis of MacA from Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Mechanism of action of neothramycin. I. The effect of macromolecular syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Mazethramycin: A Technical Guide
Disclaimer: Following a comprehensive review of publicly available scientific literature, specific quantitative data on the in vitro antibacterial spectrum of mazethramycin, such as Minimum Inhibitory Concentrations (MICs), could not be located. The foundational research from 1980 identifies the compound but does not appear to provide a detailed antibacterial profile in the accessible literature. This guide, therefore, provides a framework for understanding the context of this compound as an antibiotic, general experimental protocols for determining its antibacterial spectrum, and its proposed mechanism of action based on its chemical class.
Introduction
Data Presentation: Antibacterial Spectrum
A crucial aspect of characterizing any antibiotic is determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. While specific data for this compound is unavailable, Table 1 provides a template for how such data would be presented.
Table 1: Template for In Vitro Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | e.g., 29213 | Data not available |
| Enterococcus faecalis | Gram-positive | e.g., 29212 | Data not available |
| Streptococcus pneumoniae | Gram-positive | e.g., 49619 | Data not available |
| Escherichia coli | Gram-negative | e.g., 25922 | Data not available |
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | Data not available |
| Klebsiella pneumoniae | Gram-negative | e.g., 700603 | Data not available |
Experimental Protocols
The following are generalized but detailed methodologies for determining the in vitro antibacterial spectrum of a compound like this compound.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium overnight. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
An alternative method for MIC determination.
-
Preparation of Agar Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, but the final dilution is adjusted to yield approximately 1 x 10^4 CFU per spot.
-
Inoculation and Incubation: The prepared bacterial inocula are spotted onto the surface of the agar plates containing different concentrations of this compound. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for pyrrolobenzodiazepine antibiotics, the class to which this compound belongs.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for MIC Determination
The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic.
Caption: General workflow for MIC determination.
Conclusion
While this compound is identified as an antitumor antibiotic with a mechanism of action that suggests potential antibacterial activity, a detailed public record of its in vitro antibacterial spectrum is not available. The methodologies and frameworks presented in this guide provide a comprehensive approach for how such an evaluation could be conducted. Further research would be necessary to fully characterize the antibacterial efficacy of this compound against a broad range of pathogenic bacteria.
References
Access to Key Research on Mazethramycin's Antitumor Activity in L1210 Murine Leukemia Limited
A comprehensive review of available scientific literature reveals a scarcity of detailed public information regarding the preliminary antitumor activity of mazethramycin specifically in the L1210 murine leukemia model. While this compound is identified as an antitumor antibiotic belonging to the anthramycin group, known to interfere with cellular DNA replication and RNA synthesis, the foundational studies providing specific quantitative data and detailed experimental protocols on its effects on L1210 leukemia cells are not readily accessible in the public domain.
The pivotal reference, "this compound, a new member of anthramycin group antibiotics" by S. Kunimoto et al., published in The Journal of Antibiotics in 1980, is frequently cited in patents and other scientific documents. However, the full text of this key article, which would presumably contain the in-depth data on its biological activity against L1210 murine leukemia, could not be retrieved through extensive searches of publicly available databases.
This lack of access to the primary research article prevents a thorough analysis and presentation of the core requirements for a technical guide as requested. Specifically, the quantitative data on this compound's efficacy, such as IC50 values, in vivo tumor growth inhibition, and survival analysis in L1210 models, remain unavailable. Consequently, the creation of detailed data tables and specific experimental protocol summaries is not possible at this time.
General Context: L1210 Murine Leukemia Model
The L1210 murine leukemia cell line has historically been a standard model in the preclinical screening and evaluation of potential anticancer agents. This model is well-characterized and has been instrumental in the development of numerous chemotherapeutic drugs. Research using the L1210 model typically involves both in vitro cytotoxicity assays and in vivo studies in mice to assess a compound's therapeutic potential.
An illustrative experimental workflow for testing a novel compound in the L1210 model is presented below. This generalized workflow is based on common practices in the field and is not specific to this compound due to the aforementioned lack of data.
Caption: Generalized workflow for evaluating an antitumor compound in the L1210 murine leukemia model.
General Mechanism of Anthramycin Group Antibiotics
This compound belongs to the anthramycin group of antitumor antibiotics. These compounds are known to exert their cytotoxic effects by binding to the minor groove of DNA. This interaction is non-intercalative and covalent, leading to the inhibition of DNA and RNA synthesis, which ultimately results in cell death. The proposed mechanism is a critical aspect of their antitumor properties.
A simplified representation of this general mechanism is provided below.
Caption: General mechanism of action for anthramycin group antibiotics like this compound.
Further in-depth analysis and the creation of a comprehensive technical guide on the preliminary antitumor activity of this compound in L1210 murine leukemia are contingent upon the future availability of the foundational research data. Researchers, scientists, and drug development professionals interested in this specific topic are encouraged to seek out the original 1980 publication by Kunimoto et al. through institutional libraries or direct contact with the publishing journal.
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Mazethramycin in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazethramycin, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic produced by Streptomyces thioluteus, belongs to a class of potent antitumor agents. While the definitive biosynthetic pathway of this compound remains to be elucidated, significant insights can be gleaned from the well-characterized biosynthesis of related PBD antibiotics. This technical guide consolidates the current understanding of PBD biosynthesis in Streptomyces to propose a putative pathway for this compound. It details the likely precursor molecules, key enzymatic steps, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document provides a comprehensive overview of the experimental methodologies required to investigate and validate this proposed pathway, offering a roadmap for future research in the field. All quantitative data from related studies are summarized, and key conceptual frameworks are visualized to facilitate a deeper understanding of this intricate biosynthetic machinery.
Introduction to this compound and the Pyrrolo[1][2]benzodiazepine Family
This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family, a group of sequence-selective DNA-alkylating agents with significant antitumor properties. These natural products are predominantly isolated from various species of Gram-positive bacteria, particularly from the genus Streptomyces. The characteristic tricyclic PBD core is the key pharmacophore responsible for their biological activity. While several PBDs, such as anthramycin, sibiromycin, and tomaymycin, have been extensively studied, the biosynthesis of this compound has not yet been fully characterized. Based on its structure, this compound is classified as a 1,4-benzodiazepine.
Proposed Biosynthetic Pathway of this compound
Drawing parallels from the established biosynthetic pathways of other PBD antibiotics like tomaymycin and sibiromycin, a putative pathway for this compound can be proposed. The biosynthesis is anticipated to originate from primary metabolic precursors and proceed through a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC).
Key Precursors:
The biosynthesis of the PBD core is known to utilize amino acid precursors. For other PBDs, these have been identified as L-tyrosine, L-tryptophan, and L-methionine.[1] It is highly probable that the biosynthesis of this compound commences with similar building blocks.
Core Assembly:
The assembly of the this compound backbone likely involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common feature in the biosynthesis of complex natural products in Streptomyces.
The proposed biosynthetic logic is as follows:
-
Formation of the Anthranilate Moiety: The biosynthesis is likely initiated with the conversion of a primary metabolite, such as chorismate, to an anthranilate derivative. In related pathways, tryptophan has been shown to be a precursor to the anthranilic acid moiety.[3]
-
Assembly of the Pyrrolo[1][2]benzodiazepine Core: The anthranilate unit is then likely condensed with a proline derivative, which is often derived from tyrosine in other PBD pathways. This condensation is typically catalyzed by an NRPS.
-
Tailoring Modifications: Following the formation of the core PBD structure, a series of tailoring reactions, including hydroxylations, methylations, and glycosylations, are expected to occur to yield the final this compound molecule. These reactions are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases, methyltransferases, and glycosyltransferases, which are encoded within the BGC.
Below is a diagram illustrating the proposed high-level biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Related PBD Biosynthetic Studies
While specific quantitative data for this compound biosynthesis is unavailable, data from studies on related PBDs can provide a useful benchmark for future investigations.
| Compound | Producing Organism | Precursor | Incorporation Rate (%) | Reference |
| Tomaymycin | Streptomyces achromogenes | L-Tyrosine | 12.5 | [1] |
| Tomaymycin | Streptomyces achromogenes | L-Tryptophan | 9.8 | [1] |
| Tomaymycin | Streptomyces achromogenes | L-Methionine | 15.2 | [1] |
| Sibiromycin | Streptosporangium sibiricum | L-Tryptophan | Not reported | [3] |
Table 1: Precursor incorporation rates in the biosynthesis of related PBD antibiotics.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
The following section outlines key experimental protocols that are essential for the detailed characterization of the this compound biosynthetic pathway. These methodologies are based on established techniques used in the study of natural product biosynthesis in Streptomyces.
Identification and Sequencing of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify and sequence the complete BGC responsible for this compound production in Streptomyces thioluteus.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from a culture of S. thioluteus.
-
Genome Sequencing: The extracted DNA will be subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search will be focused on clusters predicted to produce PKS-NRPS hybrid molecules with homology to known PBD BGCs.
-
Gene Annotation: The identified BGC will be manually annotated to assign putative functions to each open reading frame (ORF) based on homology to genes with known functions in other PBD pathways.
Caption: Workflow for identifying the this compound BGC.
Gene Inactivation and Heterologous Expression Studies
Objective: To functionally characterize the genes within the this compound BGC and confirm their role in its biosynthesis.
Methodology:
-
Gene Knockout: Targeted gene inactivation of key biosynthetic genes (e.g., PKS, NRPS, and tailoring enzymes) in S. thioluteus will be performed using CRISPR-Cas9-based methods or homologous recombination.
-
Metabolite Analysis: The resulting mutant strains will be cultured, and their metabolic profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production and the potential accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire predicted BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host will confirm the identity of the BGC.
In Vitro Enzymatic Assays
Objective: To determine the specific function of individual enzymes in the this compound biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Genes encoding putative biosynthetic enzymes will be cloned into expression vectors, and the corresponding proteins will be overexpressed in a suitable host (e.g., E. coli) and purified.
-
Enzyme Assays: The purified enzymes will be incubated with their predicted substrates (e.g., precursors, intermediates), and the reaction products will be analyzed by HPLC-MS or other analytical techniques to confirm the enzyme's catalytic activity.
Conclusion and Future Perspectives
While the precise biosynthetic pathway of this compound remains to be experimentally validated, the proposed pathway, based on the well-established biosynthesis of related PBD antibiotics, provides a solid foundation for future research. The experimental strategies outlined in this guide, including genome mining, gene functional analysis, and in vitro enzymology, will be instrumental in fully elucidating the molecular intricacies of this compound assembly. A comprehensive understanding of this pathway will not only expand our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel PBD analogues with improved therapeutic properties. The exploration of the this compound BGC holds significant promise for the discovery of new biocatalysts and the development of synthetic biology platforms for the production of valuable pharmaceuticals.
References
- 1. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic 11-demethyltomaymycin and its biologically inactive metabolite oxotomaymycin by Streptomyces achromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines | MDPI [mdpi.com]
- 3. Pyrrolo (1,4) benzodiazepine antitumor antibiotics: Biosynthetic studies on the conversion of tryptophan to the anthranilic acid moieties of sibiromycin and tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mazethramycin: A Technical Guide to its DNA Binding and Sequence Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazethramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, a class of natural products produced by various Streptomyces species. Like other members of this family, including the well-studied anthramycin and tomaymycin, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming a covalent adduct, which interferes with cellular processes such as DNA replication and transcription. This technical guide provides an in-depth overview of the DNA binding properties of this compound and its analogs, with a focus on its mechanism of action, sequence specificity, and the experimental methodologies used to characterize these interactions.
Mechanism of DNA Binding
The interaction of this compound and other PBDs with DNA is a multi-step process characterized by initial non-covalent binding followed by the formation of a stable covalent bond.
-
Minor Groove Recognition: The unique, right-handed twisted shape of the PBD molecule allows it to fit snugly within the minor groove of B-DNA. This initial interaction is non-covalent and is driven by van der Waals forces and hydrogen bonding.
-
Covalent Adduct Formation: Following minor groove binding, a reactive imine or carbinolamine moiety on the PBD molecule undergoes a nucleophilic attack from the exocyclic N2 amine of a guanine base. This results in the formation of a stable, covalent aminal linkage between the drug and the DNA. This covalent modification is the basis for the potent biological activity of PBDs.
The following diagram illustrates the general mechanism of PBD binding to the DNA minor groove and subsequent covalent adduct formation with a guanine base.
References
- 1. DNA Sequence Preference and Adduct Orientation of Pyrrolo[2,1-c][1,4]benzodiazepine Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxicity of Mazethramycin and its Analogs in Cancer Cell Lines: A Technical Guide
Disclaimer: The term "mazethramycin" did not yield specific results in a comprehensive search of scientific literature. It is plausible that this is a variant spelling of "mathermycin" or a related compound such as "mithramycin." This guide will proceed by summarizing the available data on mathermycin and mithramycin to provide a relevant and in-depth resource for researchers, scientists, and drug development professionals.
Introduction
The quest for novel and effective anti-cancer agents is a cornerstone of oncological research. Natural products, in particular, have historically been a rich source of therapeutic compounds. This technical guide delves into the cytotoxic properties of lantipeptides and polyketide antibiotics, focusing on the available data for mathermycin and the well-characterized compound, mithramycin. We will explore their mechanisms of action, cytotoxic efficacy across various cancer cell lines, and the signaling pathways they modulate.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of a biological process, such as cell viability. The following tables summarize the reported cytotoxic activities of mathermycin and mithramycin in different cancer cell lines.
Table 1: Cytotoxicity of Mathermycin in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Various Cancer Cell Lines | - | 4.2 – 16.9 | [1] |
| Various Normal Cell Lines | - | 113 – 129 | [1] |
Note: The specific cancer cell lines tested were not detailed in the available source.
Mechanism of Action
Mathermycin: Targeting the Cancer Cell Membrane
Mathermycin, a lantipeptide isolated from the marine actinomycete Marinactinospora thermotolerans, exhibits a selective cytotoxic effect on cancer cells by targeting a specific component of the cell membrane.[1]
-
Targeting Phosphatidylethanolamine (PE): Unlike normal cells where PE is primarily located in the inner leaflet of the plasma membrane, cancer cells often display PE on their outer leaflet.[1] Mathermycin specifically binds to this externalized PE, leading to the disruption of the cancer cell plasma membrane.[1]
-
Induction of Necrotic Cell Death: The interaction between mathermycin and PE ultimately leads to a loss of membrane integrity, resulting in necrotic cell death.[1]
-
Overcoming Multidrug Resistance: Mathermycin's unique mechanism of action, which involves direct membrane disruption, allows it to be effective against multidrug-resistant cancer cells.[1] This is likely because it bypasses the common resistance mechanisms associated with drug efflux pumps.
Mithramycin A: A DNA-Binding Agent and Transcription Inhibitor
Mithramycin A, a polyketide antibiotic, exerts its anti-cancer effects through a different mechanism that involves interference with DNA transcription.
-
DNA Minor Groove Binding: Mithramycin A binds to the minor groove of GC-rich DNA sequences. This binding is thought to inhibit the binding of transcription factors to their target DNA sequences.
-
Inhibition of SP1 Transcription Factor: A key target of mithramycin A is the transcription factor Specificity Protein 1 (SP1).[2] SP1 is often overexpressed in cancer and is involved in the transcription of genes related to cell proliferation, survival, and angiogenesis. By inhibiting SP1, mithramycin A can suppress the growth of cancer cells and cancer stem cells.[2]
-
Induction of Apoptosis: Mithramycin A has been shown to induce apoptosis in colorectal cancer cells, including cancer stem cells.[2] This apoptotic induction is mediated, at least in part, through the cleavage of PARP and activation of caspase-9, suggesting the involvement of the mitochondrial pathway of apoptosis.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the cytotoxicity and mechanism of action of compounds like mathermycin and mithramycin.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]
-
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol Outline:
-
Culture cells in a 96-well plate and treat them with the test compound.
-
Collect the cell culture supernatant.
-
Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product to quantify the amount of LDH released.
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
Flow cytometry analysis of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a DNA-binding fluorescent dye.
-
Analyze the DNA content of the cells by flow cytometry.
-
Signaling Pathways and Visualizations
The cytotoxic effects of anti-cancer agents are often mediated through the modulation of specific intracellular signaling pathways.
Mathermycin-Induced Necrosis Pathway
The proposed mechanism of mathermycin involves a direct interaction with the cell membrane, leading to necrosis. This pathway is relatively direct and does not involve complex intracellular signaling cascades typically associated with apoptosis.
Caption: Proposed mechanism of mathermycin-induced necrosis in cancer cells.
Mithramycin A-Induced Apoptosis Pathway
Mithramycin A's mechanism involves the inhibition of transcription, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Mithramycin A-induced apoptosis via transcription inhibition.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of a compound against cancer cell lines is a multi-step process.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Conclusion
While the specific compound "this compound" remains elusive in the current scientific literature, the analysis of related compounds, mathermycin and mithramycin, provides valuable insights into potential anti-cancer mechanisms. Mathermycin's unique approach of targeting the cancer cell membrane presents a promising strategy for overcoming drug resistance. Mithramycin's ability to inhibit key transcription factors highlights the importance of targeting gene regulation in cancer therapy. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the cytotoxic properties of novel compounds. Further research is warranted to clarify the identity and properties of "this compound" and to further explore the therapeutic potential of related natural products.
References
- 1. Mathermycin, an anti-cancer molecule that targets cell surface phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin A Inhibits Colorectal Cancer Growth by Targeting Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Navigating the Early-Stage Labyrinth: A Technical Guide to the Initial Pharmacokinetics and Stability of Mazethramycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data on the specific pharmacokinetics and stability of mazethramycin is exceptionally scarce. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous antibiotic compounds, particularly those within the anthramycin class. The quantitative data presented in the tables are illustrative templates and should not be considered as experimentally verified results for this compound. This document serves as a methodological blueprint for researchers undertaking the initial preclinical evaluation of this compound.
Abstract
This compound, a member of the anthramycin group of antibiotics, represents a class of potent DNA-interactive agents with potential antineoplastic properties. The successful translation of such a compound from a laboratory curiosity to a clinical candidate hinges on a thorough understanding of its initial pharmacokinetic profile and stability characteristics. This technical guide outlines the fundamental experimental protocols and data presentation frameworks essential for the initial assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic stability under various stress conditions. Detailed methodologies for in vitro and in vivo studies are provided, alongside templates for the systematic presentation of quantitative data. Furthermore, this guide utilizes visualizations to depict the proposed mechanism of action and standard experimental workflows, offering a clear and structured approach for researchers in the early stages of drug development.
Introduction
This compound belongs to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, which are known to exert their cytotoxic effects through covalent binding to the minor groove of DNA. This mechanism of action, while promising for anticancer therapies, also presents significant challenges in terms of selectivity and systemic toxicity. A comprehensive evaluation of the pharmacokinetic (PK) and stability profiles of this compound is therefore a critical first step in its preclinical development. This guide details the necessary experimental framework to elucidate these crucial parameters.
Proposed Mechanism of Action: DNA Interaction
The anthramycin class of antibiotics, including this compound, are known to be DNA alkylating agents. Their proposed mechanism involves a covalent linkage to guanine bases in the minor groove of the DNA double helix. This interaction distorts the DNA structure, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell death.
References
Methodological & Application
Application Notes and Protocols for the Purification of Mazethramycin from Streptomyces Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the purification of Mazethramycin, an antitumor antibiotic belonging to the anthramycin group, from the culture broth of Streptomyces. The methodologies outlined below are based on established principles for the isolation of secondary metabolites from actinomycetes and are supplemented with specific details where publicly available information permits.
Introduction
This compound is a potent antitumor agent that exerts its activity by interfering with cellular DNA replication and RNA synthesis.[1] As a member of the pyrrolo[2][3]benzodiazepine (PBD) family of antibiotics, it is of significant interest to researchers in oncology and drug development. The producing organism has been identified as a Streptomyces species, with some sources indicating Streptomyces thioluteus.[1] Effective purification from the complex fermentation broth is a critical step in obtaining a high-purity compound for research and development purposes. This document outlines the key steps, from fermentation to final purification, to guide researchers in this process.
Data Presentation
The following table summarizes the expected outcomes and key parameters in the purification of this compound. Please note that specific quantitative data from the original isolation studies is not widely available in the public domain; therefore, these values are presented as a general guide based on typical purification processes for similar Streptomyces secondary metabolites.
| Parameter | Value/Range | Notes |
| Producing Organism | Streptomyces sp. (potentially S. thioluteus) | The specific strain is crucial for optimal yield. |
| Fermentation Time | 7-14 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |
| Extraction Solvent | Ethyl Acetate | A common solvent for extracting moderately polar compounds from aqueous broth. |
| Primary Chromatography | Silica Gel Column Chromatography | Used for initial fractionation of the crude extract. |
| Secondary Chromatography | Reversed-Phase HPLC (C18) | For high-resolution purification of the target compound. |
| Expected Yield | 1-10 mg/L of culture broth | Highly dependent on the producing strain and fermentation conditions. |
| Final Purity | >95% | As determined by HPLC analysis. |
Experimental Protocols
I. Fermentation of Streptomyces for this compound Production
This protocol describes the cultivation of a Streptomyces strain to produce this compound.
Materials:
-
Streptomyces sp. (producing strain)
-
Seed culture medium (e.g., ISP Medium 2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose)
-
Production culture medium (e.g., a complex medium containing starch, soybean meal, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia from an agar plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production medium.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-14 days. Monitor the production of this compound periodically by taking small samples, extracting them, and analyzing by HPLC or a bioassay.
II. Extraction of this compound from Culture Broth
This protocol details the extraction of the crude this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000-8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes to partition the this compound into the organic phase.
-
Phase Separation: Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Purification of this compound by Chromatography
This protocol outlines a two-step chromatographic procedure for the purification of this compound.
A. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent of the gradient and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Semi-purified this compound sample
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the semi-purified sample in a small volume of the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
HPLC Analysis and Purification: Inject the sample onto the C18 column. Elute with a suitable gradient of the mobile phase to separate this compound from remaining impurities. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Concentration: Evaporate the solvent from the collected fraction, typically by lyophilization, to obtain pure this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical steps in this compound production.
References
- 1. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes: In Vitro Efficacy Assays for Mazethramycin
Introduction
Mazethramycin is a member of the anthramycin group of antibiotics, which belongs to the broader class of pyrrolobenzodiazepines (PBDs).[1][2] PBDs are potent antitumor agents that exert their biological activity by binding to the minor groove of DNA.[3][4] Specifically, they form a covalent bond with the C2-amino group of a guanine base, creating a drug-DNA adduct.[3][4] This interaction can stall replication forks, disrupt DNA synthesis, and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][5] Due to their high cytotoxicity, PBDs like this compound are of significant interest in cancer research and drug development.[1][6]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound. The described assays will enable researchers to:
-
Determine the cytotoxic and anti-proliferative activity against cancer cell lines.
-
Confirm the induction of apoptosis as a primary mechanism of cell death.
-
Provide evidence of direct DNA interaction.
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating this compound's efficacy is to determine its dose-dependent effect on cancer cell viability. A common and robust method is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[7]
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits a biological process by 50%, can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.[10]
Table 1: Example Data for this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Incubation Time (h) |
| MCF-7 (Breast) | 0.05 | 72 |
| HeLa (Cervical) | 0.08 | 72 |
| A549 (Lung) | 0.12 | 72 |
| Jurkat (Leukemia) | 0.03 | 72 |
Mechanism of Action: Apoptosis Induction
Since DNA damage is a potent trigger for apoptosis, it is crucial to confirm that this compound induces this form of programmed cell death. Apoptosis is characterized by a cascade of events, including the activation of caspases, which are key proteases in the apoptotic pathway.
Protocol 2: Caspase-3/7 Activity Assay
Principle: This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 80 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 20 µL of this compound at various concentrations (e.g., 1x, 5x, and 10x the predetermined IC50 value). Include vehicle controls.
-
Incubate for a time course (e.g., 6, 12, 24, 48 hours) to capture the peak caspase activity.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis: Data is typically presented as the fold change in luminescence (Relative Luminescence Units, RLU) compared to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.
Table 2: Example Data for Caspase-3/7 Activation
| Treatment | Time (h) | Fold Change in Luminescence (vs. Control) |
| Vehicle Control | 24 | 1.0 |
| This compound (1x IC50) | 24 | 3.5 |
| This compound (5x IC50) | 24 | 8.2 |
| This compound (10x IC50) | 24 | 15.6 |
Target Engagement: DNA Binding
The primary mechanism of PBDs is direct covalent binding to DNA.[3] An in vitro transcription stop assay can provide functional evidence of this interaction. Covalent DNA adducts formed by this compound can act as a physical block to the progression of RNA polymerase during transcription.[11]
Protocol 3: In Vitro Transcription Stop Assay
Principle: A linearized DNA template containing a known promoter (e.g., T7) is first incubated with this compound. Subsequently, an in vitro transcription reaction is performed. If this compound has formed adducts on the DNA, RNA polymerase will stall at these sites, resulting in truncated RNA transcripts that can be visualized by gel electrophoresis.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
This compound stock solution
-
T7 RNA Polymerase
-
NTP mix (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent analog)
-
Transcription buffer
-
RNase-free water, tubes, and tips
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Autoradiography film or fluorescence imager
Procedure:
-
Drug-DNA Incubation: In a microcentrifuge tube, mix 1-2 µg of the linearized DNA template with varying concentrations of this compound in a suitable buffer. Include a no-drug control. Incubate for 1-2 hours at 37°C to allow adduct formation.
-
In Vitro Transcription: To the drug-DNA mixture, add the transcription buffer, NTP mix (containing the labeled nucleotide), and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA and loading dyes).
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualization: Dry the gel and expose it to autoradiography film (for radiolabeling) or scan it on a fluorescence imager.
Data Presentation and Analysis: The full-length transcript should be visible in the no-drug control lane. In the this compound-treated lanes, the appearance of shorter, truncated RNA bands indicates that the polymerase has stalled at drug-DNA adducts. The intensity and position of these "stop" bands can provide information about the binding affinity and sequence preference of the drug.
Visualizations and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, starting from its entry into the cell to the induction of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow
This diagram outlines the general workflow for evaluating this compound efficacy in vitro, from initial cell culture to final data analysis.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antistaphylococcal activity of DNA-interactive pyrrolobenzodiazepine (PBD) dimers and PBD-biaryl conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Transcription Assay for Probing Drug-DNA Interactions During Active Transcription of DNA | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Establishing Cell Culture Models for Mazethramycin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing cell culture models to investigate the anticancer properties of mazethramycin. Detailed protocols for key experiments are provided to assess its effects on cell viability, induction of cell death, and cell cycle progression.
Introduction
This compound, a lantipeptide antibiotic isolated from the marine actinomycete Marinactinospora thermotolerans, has demonstrated selective and potent anticancer activity.[1][2] It preferentially induces necrotic cell death in cancer cells by targeting phosphatidylethanolamine (PE), a phospholipid that is typically located in the inner leaflet of the plasma membrane in normal cells but becomes exposed on the outer leaflet in many cancer cell types.[1][2][3] This unique mechanism of action makes this compound a promising candidate for the development of novel cancer therapeutics, particularly for multidrug-resistant tumors.[2]
This document outlines the necessary cell culture models and experimental protocols to effectively study the biological effects of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (EC50 Values)
The following table summarizes the half-maximal effective concentration (EC50) of this compound in various human cancer cell lines and normal cell lines, as determined by MTT and LDH assays.[1]
| Cell Line | Cell Type | Assay | EC50 (µM) |
| Cancer Cell Lines | |||
| H1299 | Lung Carcinoma | MTT | 16.9 ± 2.1 |
| LDH | 19.8 ± 2.5 | ||
| M624 | Melanoma | MTT | 4.2 ± 0.5 |
| LDH | 5.2 ± 0.7 | ||
| A549 | Lung Carcinoma | MTT | 10.5 ± 1.3 |
| LDH | 12.3 ± 1.8 | ||
| MCF7 | Breast Cancer | MTT | 8.7 ± 0.9 |
| LDH | 9.8 ± 1.2 | ||
| HepG2 | Hepatocellular Carcinoma | MTT | 12.1 ± 1.5 |
| LDH | 14.6 ± 2.0 | ||
| Normal Cell Lines | |||
| BEAS-2B | Normal Lung Epithelial | MTT | 113 ± 15 |
| LDH | 134 ± 18 | ||
| 3T3-L1 | Mouse Embryonic Fibroblast | MTT | 129 ± 17 |
| LDH | 150 ± 21 |
Experimental Protocols
Cell Culture
Materials:
-
Selected cancer and normal cell lines (e.g., from ATCC)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Cell Viability Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5]
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[6][7]
Materials:
-
96-well plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[6]
-
After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.[6]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions (typically 30 minutes) at room temperature, protected from light.[6]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Cell Death Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][11]
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the expression and activation of proteins involved in cell death signaling pathways.[13][14]
Materials:
-
6-well or 10 cm plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., RIPK1, RIPK3, MLKL, and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound.
-
Lyse the cells in lysis buffer and determine the protein concentration.[14]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Putative signaling pathway of this compound-induced necroptosis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. frontiersin.org [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Analyzing Mazethramycin-DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies available for the analysis of DNA adducts formed by mazethramycin, an antitumor antibiotic of the pyrrolobenzodiazepine (PBD) class. Due to the limited availability of research specifically on this compound, the protocols provided herein are adapted from established methods for analyzing DNA adducts of closely related PBDs, such as anthramycin and sibiromycin. This compound, like other PBDs, is understood to exert its cytotoxic effects by forming a covalent bond with DNA, thereby interfering with cellular processes like DNA replication and RNA synthesis[1][2][3]. The primary site of adduction for PBDs is the N2 position of guanine in the minor groove of the DNA[4].
Overview of Analytical Methods
Several powerful analytical techniques can be employed to detect, quantify, and characterize this compound-DNA adducts. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation. The principal methods include:
-
Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a highly sensitive and specific method for identifying and quantifying DNA adducts. It provides structural information, allowing for unambiguous adduct identification.
-
³²P-Postlabeling Assay: An ultra-sensitive method for the detection of DNA adducts, capable of detecting very low levels of adduction (as low as 1 adduct in 10¹⁰ nucleotides)[4][5].
-
Spectroscopic Methods: Fluorescence and UV-Visible spectroscopy are valuable for studying the binding affinity and kinetics of this compound to DNA in vitro.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters of the primary methods used for analyzing PBD-DNA adducts. These values are indicative and may vary depending on the specific experimental conditions and instrumentation.
| Method | Limit of Detection (LOD) | DNA Required | Throughput | Structural Information | Quantitative Capability |
| LC-MS/MS | ~1 adduct in 10⁸ nucleotides | 1-10 µg | Medium | High (Mass, Fragmentation) | Excellent (with internal standards) |
| ³²P-Postlabeling | ~1 adduct in 10¹⁰ nucleotides | 1-10 µg | Low to Medium | Low (Chromatographic mobility) | Good (Relative quantification) |
| Fluorescence Spectroscopy | N/A (for binding affinity) | 10-100 µg | High | None (Infers binding) | Good (Binding constants, stoichiometry) |
Experimental Protocols
Protocol 1: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol is adapted from methods used for other bulky DNA adducts and is suitable for the sensitive detection and quantification of this compound adducts from in vitro or in vivo samples.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from cells or tissues treated with this compound using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
- Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).
- Enzymatically digest 10 µg of DNA to individual nucleosides. In a microcentrifuge tube, combine:
- DNA: 10 µg
- Nuclease P1 (1 U/µL): 2 µL
- Zinc Chloride (10 mM): 1 µL
- Sodium Acetate Buffer (200 mM, pH 5.0): to a final volume of 50 µL
- Incubate at 37°C for 2 hours.
- Add Alkaline Phosphatase (1 U/µL): 2 µL and continue incubation at 37°C for an additional 2 hours.
2. Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional but Recommended):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the hydrolyzed DNA sample onto the cartridge.
- Wash the cartridge with water to remove unmodified nucleosides.
- Elute the more hydrophobic this compound-DNA adducts with methanol.
- Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Data Acquisition: Use selected reaction monitoring (SRM) on a triple quadrupole for targeted quantification, or data-dependent acquisition on a high-resolution instrument for untargeted analysis. The SRM transition would be the protonated molecular ion of the expected this compound-dG adduct to a fragment ion corresponding to the protonated this compound aglycone.
Protocol 2: Detection of this compound-DNA Adducts by ³²P-Postlabeling
This protocol is a highly sensitive method for detecting the presence of this compound-DNA adducts.
1. DNA Digestion and Adduct Enrichment:
- Digest 5 µg of this compound-treated DNA with micrococcal nuclease and spleen phosphodiesterase to generate 3'-mononucleotides.
- Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky this compound adducts.
2. ³²P-Labeling:
- In a fresh tube, combine the enriched adducts with:
- T4 Polynucleotide Kinase (10 U/µL): 1 µL
- [γ-³²P]ATP (10 µCi/µL): 1 µL
- Kinase Buffer (10X): 1 µL
- Nuclease-free water to a final volume of 10 µL.
- Incubate at 37°C for 30-45 minutes.
3. Chromatographic Separation:
- Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
- Develop the chromatogram using a multi-directional solvent system to resolve the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
- A typical multi-dimensional TLC solvent system might be:
- D1: 1.0 M sodium phosphate, pH 6.0
- D2: 3.5 M lithium formate, 8.5 M urea, pH 3.5
- D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0
- D4: 1.7 M sodium phosphate, pH 6.0
4. Detection and Quantification:
- Expose the TLC plate to a phosphor screen or X-ray film.
- Quantify the radioactive spots corresponding to the this compound-DNA adducts using a phosphorimager or by scintillation counting of the excised spots.
- Calculate the adduct levels relative to the total amount of DNA.
Protocol 3: In Vitro Analysis of this compound-DNA Binding by Fluorescence Spectroscopy
This protocol allows for the determination of binding parameters such as the binding constant (Kₐ) and stoichiometry of this compound's interaction with DNA.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
- Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.
2. Fluorescence Titration:
- In a quartz cuvette, place a fixed concentration of this compound (e.g., 10 µM).
- Record the fluorescence emission spectrum of this compound alone (excitation wavelength will depend on the specific properties of this compound, which may need to be determined empirically).
- Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
- After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
- Continue the titration until no further significant change in fluorescence intensity is observed.
3. Data Analysis:
- Correct the fluorescence intensity for the dilution effect.
- Plot the change in fluorescence intensity as a function of the DNA concentration.
- Analyze the binding isotherm using appropriate models, such as the Scatchard plot, to determine the binding constant (Kₐ) and the number of binding sites.
Visualizations
Caption: LC-MS/MS workflow for this compound-DNA adduct analysis.
Caption: ³²P-Postlabeling workflow for this compound-DNA adduct detection.
Caption: Proposed mechanism of action for this compound.
References
application of mazethramycin in studies of DNA repair mechanisms
Application of Mithramycin in Studies of DNA Repair Mechanisms
Introduction
Mithramycin (also known as Plicamycin) is a well-characterized aureolic acid antibiotic with potent antineoplastic properties. Its primary mechanism of action involves binding to GC-rich sequences in the minor groove of DNA, which displaces transcription factors and subsequently inhibits the transcription of their target genes.[1][2] This mode of action makes mithramycin a valuable tool for researchers studying gene regulation and, pertinent to this note, DNA repair mechanisms. By downregulating the expression of key DNA repair proteins, mithramycin can sensitize cancer cells to DNA-damaging agents, providing a powerful system for investigating the intricacies of cellular DNA repair pathways. This document provides detailed application notes and protocols for utilizing mithramycin in the study of DNA repair.
It is important to note that the user's original query mentioned "mazethramycin." However, a comprehensive literature search revealed this to be a likely misspelling of "mithramycin," a compound with a well-documented history in DNA-related research. Therefore, all information herein pertains to mithramycin.
Mechanism of Action in the Context of DNA Repair
Mithramycin's utility in DNA repair studies stems from its ability to indirectly inhibit repair processes by targeting the transcriptional machinery. The core mechanism involves the following steps:
-
DNA Binding: Mithramycin binds to GC-rich regions of DNA, which are frequently found in the promoter regions of genes.[1][2]
-
Transcription Factor Displacement: This binding sterically hinders the attachment of transcription factors, such as Specificity Protein 1 (Sp1) and the Androgen Receptor (AR), to their consensus binding sites.[1][3]
-
Downregulation of Gene Expression: By preventing transcription factor binding, mithramycin effectively downregulates the expression of their target genes.[1][3] Several of these target genes encode for critical proteins involved in various DNA repair pathways.
Studies have shown that mithramycin treatment leads to the downregulation of key DNA damage response (DDR) proteins, including DNA-dependent protein kinase catalytic subunit (DNA-PKcs), Ataxia-Telangiectasia Mutated (ATM), and Ataxia-Telangiectasia and Rad3-related (ATR) protein.[1] This suggests a significant impact on the repair of DNA double-strand breaks (DSBs) through both the non-homologous end joining (NHEJ) and homologous recombination (HR) pathways. The resulting suppression of DNA repair enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA damage.[1][3]
Quantitative Data
The following tables summarize key quantitative data from studies utilizing mithramycin to investigate DNA repair.
Table 1: IC50 Values of Mithramycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHLA-10 | Ewing Sarcoma | 9.11 | [4] |
| TC205 | Ewing Sarcoma | 4.32 | [4] |
| Hec6 | Gynecologic Cancer | ~20 | [2] |
| HHUA | Gynecologic Cancer | ~20 | [2] |
| G401 | Rhabdoid Tumor | 20 | [5] |
| BT12 | Rhabdoid Tumor | 20 | [5] |
Table 2: Experimental Concentrations of Mithramycin and DNA Damaging Agents
| Experiment | Cell Line(s) | Mithramycin Concentration | DNA Damaging Agent | Dose of Agent | Reference |
| Clonogenic Survival | 22RV1 | 50 nM, 100 nM | Ionizing Radiation | 2, 4, 6 Gy | [1] |
| Clonogenic Survival | 22RV1 | 50 nM | Bleomycin | 10 µg/ml | [1] |
| γH2AX Foci Formation | LNCaP, VCaP | 50 nM, 100 nM | Ionizing Radiation | 2 Gy | [1] |
| Western Blot | LNCaP, VCaP, 22RV1 | 50 nM, 100 nM | Ionizing Radiation, Bleomycin | 4 Gy, 10 µg/ml | [1] |
| Cell Viability | PC3-TR, PC3, Panc-1 | 0.2 µM | - | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of mithramycin on DNA repair mechanisms.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with mithramycin and/or a DNA-damaging agent.
Materials:
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Mithramycin stock solution
-
DNA-damaging agent (e.g., Bleomycin, or access to an irradiator)
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed a predetermined number of cells (e.g., 500-1000 cells/well, optimize for your cell line) into 6-well plates and allow them to attach overnight.
-
Mithramycin Treatment: Treat the cells with the desired concentration of mithramycin (e.g., 50 nM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage:
-
For Chemical Agents (e.g., Bleomycin): After the 24-hour mithramycin pretreatment, add the DNA-damaging agent (e.g., 10 µg/ml Bleomycin) for 1 hour.
-
For Ionizing Radiation (IR): After the 24-hour mithramycin pretreatment, irradiate the cells with the desired dose (e.g., 2, 4, 6 Gy).
-
-
Recovery: After treatment with the DNA-damaging agent, wash the cells once with PBS and replace the medium with fresh medium containing mithramycin at the same concentration. For IR, simply return the plates to the incubator.
-
Incubation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain with Crystal Violet solution for 20-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in 24-well plates
-
Mithramycin stock solution
-
DNA-damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with mithramycin and the DNA-damaging agent as described in the clonogenic assay protocol. Collect samples at different time points post-damage (e.g., 1h, 6h, 24h).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci at later time points in mithramycin-treated cells indicates impaired DNA repair.
Western Blot for DNA Repair Proteins
This protocol allows for the detection and quantification of DNA repair protein levels following treatment with mithramycin.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA repair proteins of interest (e.g., DNA-PKcs, ATM, ATR, PARP1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with mithramycin and the DNA-damaging agent. At the desired time points, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this application note.
Caption: Mithramycin's mechanism of inhibiting DNA repair.
Caption: General experimental workflow for studying mithramycin's effects.
Mithramycin serves as a potent and specific tool for researchers investigating the transcriptional regulation of DNA repair pathways. By inhibiting the expression of key DNA repair proteins, it allows for the study of the consequences of impaired DNA repair in a controlled manner. The protocols and data presented in this application note provide a framework for utilizing mithramycin to further our understanding of DNA repair mechanisms and to explore novel therapeutic strategies for cancer.
References
- 1. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific protein 1 inhibitor mithramycin A protects cardiomyocytes from myocardial infarction via interacting with PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing Pyrrolobenzodiazepines for Targeted Cancer Therapy Research
Introduction
The pyrrolobenzodiazepines (PBDs) are a class of sequence-selective, DNA-binding antitumor antibiotics first discovered in Streptomyces species. Their unique tricyclic structure, consisting of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring, allows them to bind within the minor groove of DNA. This binding is not merely passive; PBDs form a covalent aminal bond between their electrophilic C11 position and the C2-amino group of a guanine base, a process known as alkylation. This action interferes with DNA processing, blocks cell division, and ultimately induces apoptosis.
A significant advancement in this class is the development of PBD dimers, such as SJG-136 (talirine), where two PBD units are linked. These dimers can form highly cytotoxic DNA interstrand cross-links, effectively clamping the two strands of DNA together. This mechanism is particularly effective because it creates minimal distortion of the DNA helix, potentially allowing the adducts to evade cellular DNA repair machinery. The exceptional potency of PBD dimers, with cytotoxic effects observed in the picomolar to nanomolar range, has made them highly sought-after payloads for antibody-drug conjugates (ADCs). ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent like a PBD dimer to cancer cells expressing a specific target antigen, thereby minimizing off-target toxicity.
This document provides detailed application notes and experimental protocols for researchers investigating the use of PBDs, such as the well-studied dimer SJG-136 and related compounds, for targeted cancer therapy.
Mechanism of Action
The primary mechanism of action for PBD dimers involves a multi-step process that culminates in cancer cell death.
-
DNA Minor Groove Binding: The PBD dimer's structure is isohelical with the DNA minor groove, allowing for a snug and sequence-selective fit. The preferred binding sequence is often purine-rich, such as 5'-Pu-GATC-Py-3'.
-
Covalent Adduct Formation: Once positioned, the electrophilic imine moieties on both PBD units react with the exocyclic N2-amine of guanine bases on opposite DNA strands.
-
Interstrand Cross-Linking: This covalent bonding results in an interstrand cross-link, which tethers the two DNA strands together. These cross-links are persistent and difficult for the cell to repair.
-
Biological Consequences: The formation of these adducts stalls replication forks, inhibits the action of DNA-processing enzymes, blocks transcription factor binding, and ultimately triggers cell cycle arrest (typically at the G2/M phase) and the apoptotic cell death cascade.
dot digraph "PBD_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=TB, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
// Node Definitions PBD [label="PBD Dimer (e.g., SJG-136)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Nuclear DNA", fillcolor="#FBBC05", fontcolor="#202124"]; MGB [label="Minor Groove Binding\n(Sequence Selective)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Covalent Adduct Formation\n(Guanine N2 Alkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IXL [label="DNA Interstrand Cross-link", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="Replication Fork Stalling", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; DDR [label="DNA Damage Response (γH2AX ↑)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G2M [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis (Cleaved PARP ↑)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Tumor Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PBD -> MGB [label="Targets"]; MGB -> DNA [style=invis]; // for layout MGB -> Adduct; Adduct -> IXL; IXL -> {Replication, Transcription} [arrowhead=T]; {Replication, Transcription} -> DDR; DDR -> G2M; G2M -> Apoptosis; Apoptosis -> CellDeath;
// Invisible edges for alignment subgraph { rank=same; PBD; DNA; } } .dot Caption: Mechanism of action for PBD dimers.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the potent in vitro cytotoxicity of the PBD dimer SJG-136 and the PBD warhead SG3199 (from the ADC payload tesirine) against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
|---|---|---|---|---|
| HCT-116 | Colon | 0.1 - 0.3 nM | SRB | |
| HT-29 | Colon | 0.1 - 0.3 nM | SRB | |
| SW620 | Colon | 0.1 - 0.3 nM | SRB | |
| HCT-8 | Colon | 2.3 nM | SRB | |
| HCT-15 | Colon | 3.7 nM | SRB | |
| A2780 | Ovarian | 22.5 pM | Not Specified | |
| A2780cisR | Ovarian (Cisplatin-Resistant) | 24 pM | Not Specified | |
| CH1 | Ovarian | 0.12 nM | SRB | |
| CH1cisR | Ovarian (Cisplatin-Resistant) | 0.6 nM | SRB | |
| SKOV-3 | Ovarian | 9.1 nM | Not Specified | |
| K562 | Leukemia | 4 - 30 nM | MTT |
| Panel Mean | Various | 7.4 nM | GI50 | |
Table 2: Cytotoxicity (IC50) of Tesirine Warhead (SG3199) and Loncastuximab Tesirine (ADC)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| SG3199 | K562 | CML | 150 pM | |
| SG3199 | NCI-N87 | Gastric | 20 pM | |
| SG3199 | BT474 | Breast | 1 nM | |
| SG3199 | SKBR3 | Breast | 320 pM | |
| SG3199 | MDA-MB-361 | Breast | 0.01 nM | |
| Loncastuximab Tesirine | B-cell Lymphoma Lines | Lymphoma | Median: 4.1 pM |
| Loncastuximab Tesirine | T-cell Lymphoma Lines | Lymphoma | Median: 3.5 nM | |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. SRB (Sulforhodamine B) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are colorimetric assays used to determine cell viability.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability in response to treatment with a PBD compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PBD compound (e.g., SJG-136) dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at -20°C
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PBD compound in complete medium. It is common to perform a 10-fold dilution series initially, followed by a finer 3- or 4-fold series to pinpoint the IC50.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Add 100 µL of medium containing the same concentration of DMSO as the highest drug concentration to the "vehicle control" wells.
-
Incubate the plate for the desired exposure time (e.g., 72-96 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.
-
Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, remove the medium. Be careful not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h\n(Attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Add Serial Dilutions\nof PBD Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 72-96h\n(Drug Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 2-4h\n(Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\n& Determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Workflow for MTT cytotoxicity assay.
Protocol 2: Analysis of DNA Damage and Apoptosis by Western Blot
This protocol describes how to detect key markers of DNA damage (γH2AX) and apoptosis (cleaved PARP-1) in cells treated with PBDs.
Materials:
-
Cells treated with PBD compound at various concentrations and time points
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-γH2AX (phospho S139), Rabbit anti-cleaved PARP-1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating cells in a 6-well plate, place the dish on ice and wash twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 12% acrylamide) and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (e.g., anti-γH2AX at 1:1000, anti-cleaved PARP-1 at 1:1000, anti-GAPDH at 1:5000) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to γH2AX and cleaved PARP-1 should increase with PBD treatment, indicating DNA damage and apoptosis induction.
-
Protocol 3: DNase I Footprinting for PBD-DNA Binding Site Identification
This protocol is adapted for identifying the specific DNA sequences where a small molecule like a PBD binds.
Materials:
-
High-purity plasmid DNA containing the sequence of interest
-
Restriction enzymes
-
[γ-32P]ATP and T4 Polynucleotide Kinase (for radiolabeling) or fluorescently-labeled primers
-
DNase I (RNase-free)
-
PBD compound
-
DNase I footprinting buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.5 mM DTT)
-
DNase I digestion buffer (e.g., 50 mM NaCl, 5 mM MgCl2, 5 mM MnCl2)
-
Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)
-
Phenol:Chloroform
-
Ethanol (100% and 70%)
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (e.g., 8%) and sequencing gel apparatus
-
GA marker reaction kit (Maxam-Gilbert sequencing)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare End-Labeled DNA Probe:
-
Digest the plasmid with a restriction enzyme to generate a linear DNA fragment.
-
End-label the DNA fragment at one end (either 5' or 3') using [γ-32P]ATP and T4 Polynucleotide Kinase or by PCR with a labeled primer.
-
Perform a second restriction digest to generate a probe of 200-300 bp that is labeled on only one end.
-
Purify the end-labeled probe using gel electrophoresis.
-
-
PBD-DNA Binding Reaction:
-
In a microcentrifuge tube, mix the labeled DNA probe (~10,000 CPM) with the footprinting buffer.
-
Add the PBD compound at a range of concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM). Include a "no drug" control.
-
Incubate at room temperature for an extended period (e.g., 17 hours) to allow the drug-DNA binding to reach equilibrium.
-
-
DNase I Digestion:
-
Initiate the digestion by adding a pre-determined, optimal concentration of DNase I in digestion buffer. The amount of DNase I must be titrated beforehand to achieve partial digestion (i.e., each DNA molecule is cut on average once).
-
Allow the digestion to proceed for a short, precise time (e.g., 2-8 minutes) at room temperature.
-
Stop the reaction by adding ice-cold stop solution.
-
-
Purification and Analysis:
-
Extract the DNA using phenol:chloroform, then precipitate with cold ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in formamide loading buffer, denature at 95°C for 5 minutes, and immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel alongside a GA sequencing ladder of the same DNA fragment.
-
Run the gel, dry it, and expose it to a phosphorimager screen or X-ray film.
-
The "footprint" will appear as a region of protection from DNase I cleavage (a gap in the ladder) in the drug-treated lanes compared to the control lane, indicating the binding site of the PBD.
-
dot digraph "Footprinting_Logic" { graph [fontname="Arial", fontsize=12, rankdir=TB, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=vee];
// Node Definitions DNA [label="End-Labeled DNA", fillcolor="#FBBC05", fontcolor="#202124"]; PBD [label="PBD Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate DNA + PBD", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="PBD Binds to\nSpecific Sequence", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoBinding [label="DNA Remains Unbound", fillcolor="#F1F3F4", fontcolor="#202124"]; DNase [label="Add DNase I", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Binding Site is Protected\nfrom Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Random Cleavage at\nUnbound Regions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gel [label="Denaturing Gel\nElectrophoresis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Footprint [label="Result: 'Footprint'\n(Gap in Ladder)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"]; FullLadder [label="Result: Full Ladder\n(Control Lane)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges DNA -> Incubate; PBD -> Incubate; Incubate -> Binding; Incubate -> NoBinding; Binding -> DNase; NoBinding -> DNase; DNase -> Protection [label="At binding site"]; DNase -> Cleavage [label="Elsewhere"]; Protection -> Gel; Cleavage -> Gel; Gel -> Footprint [label="Drug Lane"]; Gel -> FullLadder [label="No-Drug Lane"]; } .dot Caption: Logical flow of a DNase I footprinting experiment.
Troubleshooting & Optimization
Technical Support Center: Overcoming Mazethramycin Resistance Mediated by ABC Transporters
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and working to overcome mazethramycin resistance mediated by ATP-binding cassette (ABC) transporters. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of this compound in our cancer cell line over time. Could this be due to ABC transporter-mediated resistance?
A1: Yes, acquired resistance to anticancer agents is frequently associated with the overexpression of ABC transporters, which act as drug efflux pumps.[1] Key transporters involved in multidrug resistance (MDR) include P-glycoprotein (P-gp, ABCB1), multidrug resistance-associated protein 1 (MRP1, ABCC1), and breast cancer resistance protein (BCRP, ABCG2).[2][3] While direct evidence for this compound is limited, related compounds like the antitumor antibiotic mithramycin have been shown to be substrates of ABC transporters.[4] Therefore, it is a strong possibility that your cell line is overexpressing one or more of these transporters, leading to the observed resistance.
Q2: How can we determine if our this compound-resistant cell line overexpresses ABC transporters?
A2: The most common method to assess the expression levels of ABC transporter proteins is by Western blot analysis.[5][6][7] This technique allows for the quantification of specific transporters like ABCB1, ABCC1, and ABCG2 in your resistant cell line compared to a sensitive parental cell line. An increased protein band intensity in the resistant cells would indicate overexpression.
Q3: What are the first steps to experimentally confirm that ABC transporters are responsible for this compound resistance in our cells?
A3: A straightforward approach is to use a cell viability assay (e.g., MTT or MTS) to compare the cytotoxicity of this compound in your resistant cells in the presence and absence of known ABC transporter inhibitors.[8] If the inhibitors significantly increase the sensitivity of your resistant cells to this compound, it strongly suggests the involvement of the targeted ABC transporter.
Q4: Which ABC transporter inhibitors should we use in our initial experiments?
A4: It is advisable to start with well-characterized, albeit not perfectly specific, inhibitors. For example:
-
Verapamil is a commonly used inhibitor of ABCB1.[9]
-
MK-571 is a known inhibitor of ABCC1.[10]
-
Ko143 is a potent and specific inhibitor of ABCG2.
Using a panel of inhibitors can help you identify which specific transporter is likely responsible for the resistance.
Q5: Beyond inhibitors, what other strategies can be employed to overcome this compound resistance in a preclinical setting?
A5: Several strategies are being explored to overcome ABC transporter-mediated resistance, including:
-
RNA interference (RNAi): Using siRNA to specifically knockdown the expression of the overexpressed ABC transporter.[7]
-
Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles to bypass the efflux mechanism.[7]
-
Targeting signaling pathways: Modulating cellular signaling pathways that regulate the expression of ABC transporters, such as the PI3K/Akt or NF-κB pathways.[11][12]
Troubleshooting Guides
Problem 1: The ABC transporter inhibitor we are using shows high cytotoxicity on its own, confounding our cell viability results.
-
Question: How can we account for the intrinsic toxicity of the inhibitor in our experiments?
-
Answer: It is crucial to perform control experiments to determine the IC50 value of the inhibitor alone. For your combination treatment experiments, use a non-toxic concentration of the inhibitor. Always include a control group treated with the inhibitor alone to be able to normalize your results and isolate the sensitizing effect on this compound.
Problem 2: Western blot results for ABC transporter expression are unclear or inconsistent.
-
Question: What are the critical steps to ensure a reliable Western blot for membrane proteins like ABC transporters?
-
Answer: ABC transporters are integral membrane proteins, which can make their extraction and detection challenging. Ensure you are using a lysis buffer with appropriate detergents (e.g., RIPA buffer) and a protocol optimized for membrane protein extraction. Use a positive control, such as a cell line known to overexpress the transporter of interest. Additionally, ensure your primary antibodies are validated for the specific transporter and species you are working with. Beta-actin or GAPDH can be used as loading controls.[6]
Problem 3: We don't see a significant shift in this compound IC50 in our resistant cells even with an ABC transporter inhibitor.
-
Question: Does this mean ABC transporters are not involved?
-
Answer: Not necessarily. Several factors could be at play:
-
The inhibitor may not be effective for the specific transporter isoform overexpressed in your cells. Try a different inhibitor or a broader-spectrum one.
-
Multiple resistance mechanisms may be active simultaneously. Your cells might have altered drug metabolism or target mutations in addition to transporter overexpression.
-
The concentration of the inhibitor may be too low. Perform a dose-response experiment with the inhibitor to find the optimal concentration.
-
The specific transporter responsible for this compound efflux may not be the one you are targeting. Consider a broader screening of different ABC transporters.
-
Experimental Protocols
Cell Viability (MTS) Assay to Assess Reversal of Resistance
This protocol is for determining the effect of an ABC transporter inhibitor on the cytotoxicity of this compound.
Materials:
-
This compound-sensitive and -resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
ABC transporter inhibitor stock solution (e.g., Verapamil)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Prepare two sets of this compound dilutions: one with a fixed, non-toxic concentration of the ABC transporter inhibitor and one with the vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only (blank), cells with vehicle control, and cells with the inhibitor alone.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis of ABC Transporter Expression
This protocol is for quantifying the protein levels of ABC transporters.
Materials:
-
Cell pellets from sensitive and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ABCB1, anti-ABCC1, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of a specific ABC transporter in the presence of this compound, which can indicate if it is a substrate.[11][12]
Materials:
-
Membrane vesicles from cells overexpressing a specific ABC transporter (e.g., ABCB1)
-
This compound
-
ATP
-
Assay buffer
-
Phosphate detection reagent (e.g., malachite green)
-
Microplate reader
Procedure:
-
Incubate the membrane vesicles with varying concentrations of this compound for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance to quantify the amount of inorganic phosphate released.
-
A stimulation of ATPase activity by this compound suggests it is a substrate of the transporter.
Drug Efflux Assay
This assay directly measures the efflux of a fluorescent substrate from cells, and how this compound might compete with it.
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent ABC transporter substrate (e.g., Rhodamine 123 for ABCB1)
-
This compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Incubate cells with the fluorescent substrate to allow for its accumulation.
-
Wash the cells to remove the extracellular substrate.
-
Resuspend the cells in a fresh medium containing either vehicle control or this compound.
-
Incubate at 37°C to allow for efflux.
-
At different time points, measure the intracellular fluorescence using a flow cytometer or plate reader.
-
A decrease in the efflux of the fluorescent substrate in the presence of this compound suggests that both are competing for the same transporter.
Quantitative Data Summary
The following tables present example data that could be generated from the experiments described above.
Table 1: IC50 Values (µM) of this compound in Sensitive and Resistant Cell Lines with and without an ABCB1 Inhibitor.
| Cell Line | This compound IC50 (µM) | This compound + Verapamil (10 µM) IC50 (µM) | Fold Resistance | Reversal Fold |
| Parental (Sensitive) | 0.5 | 0.45 | 1.0 | 1.1 |
| Resistant | 15.0 | 1.2 | 30.0 | 12.5 |
Table 2: Relative Protein Expression of ABCB1.
| Cell Line | Relative ABCB1 Expression (Normalized to β-actin) |
| Parental (Sensitive) | 1.0 |
| Resistant | 25.0 |
Table 3: ATPase Activity in ABCB1-expressing Membranes.
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) |
| Basal | - | 20 |
| Verapamil (Control Substrate) | 50 | 85 |
| This compound | 1 | 35 |
| This compound | 10 | 60 |
| This compound | 50 | 95 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The emergence of drug transporter-mediated multidrug resistance to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ABC transporter is essential for resistance to the antitumor agent mithramycin in the producer Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of ABCC1 Confers Drug Resistance to Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacogenomics approach reveals MRP1 (ABCC1)-mediated resistance to geldanamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Pyrrolobenzodiazepine (PBD) Compound Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of pyrrolobenzodiazepine (PBD) compounds, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PBD-induced toxicity?
A1: The primary mechanism of action for PBD dimers is the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2][3][4] This potent DNA-damaging activity, while effective for killing cancer cells, can also affect healthy, non-proliferating cells, leading to systemic toxicity.[1][4] Dose-limiting toxicities observed in clinical and preclinical studies are often related to the PBD payload itself and can include myelosuppression, renal toxicity, and pro-inflammatory responses.[5][6]
Q2: What are the main strategies to reduce the toxicity of PBD-based compounds?
A2: Several key strategies are employed to reduce the toxicity of PBDs, especially when used as payloads in ADCs:
-
Linker Modification: Optimizing the linker that connects the PBD to the antibody is a critical strategy. For instance, using self-immolative disulfide linkers can lead to better tolerability compared to peptide linkers.[7]
-
Payload Potency Modulation: Employing PBD dimers with lower intrinsic potency can widen the therapeutic window.[8][9] This involves modifying the PBD structure to reduce its DNA binding affinity or cross-linking efficiency.[8]
-
Structural Modification of the PBD Core: Moving from highly potent PBD dimers to PBD monomers or mono-imine analogs can significantly decrease toxicity.[1][6] These compounds can still alkylate DNA but do not form the highly toxic interstrand cross-links.[1][6]
-
Prodrug Approaches: Designing PBDs as prodrugs that are selectively activated in the tumor microenvironment can minimize systemic exposure and off-target toxicity.[10][11] Disulfide-based prodrugs that are cleaved by high intracellular glutathione levels in cancer cells are one such example.[10]
-
Dosing Schedule Optimization: Implementing fractionated dosing regimens, where the total dose is administered in smaller, more frequent intervals, has been shown to improve the tolerability of PBD-ADCs without compromising their anti-tumor efficacy.[12]
Troubleshooting Guides
Issue 1: High off-target toxicity observed in preclinical in vivo studies with a PBD-ADC.
Possible Cause & Troubleshooting Steps:
-
Unstable Linker: The linker may be prematurely releasing the PBD payload into systemic circulation.
-
Solution 1: Evaluate Linker Stability. Perform in vivo stability studies by measuring the average drug-to-antibody ratio (DAR) over time in plasma.[7] If the DAR decreases rapidly, consider switching to a more stable linker technology.
-
Solution 2: Switch Linker Type. If using a peptide-cleavable linker, consider exploring self-immolative disulfide linkers, which have been shown to be better tolerated.[7] The choice of the cysteine conjugation site on the antibody can also influence stability.[7]
-
-
Highly Potent Payload: The intrinsic potency of the PBD dimer may be too high, leading to toxicity even at low levels of off-target release.
-
Solution: Reduce Payload Potency. Synthesize and evaluate PBD analogs with modifications designed to decrease potency.[8][9] This could involve altering substituents on the aromatic rings to reduce DNA binding affinity.[13] A head-to-head comparison of a bis-imine PBD with a mono-imine PBD could also be conducted, as mono-imines are generally less toxic.[6]
-
-
Dosing Regimen: A single high dose may lead to peak plasma concentrations (Cmax) that exceed the tolerability threshold.
Issue 2: Inconsistent cytotoxicity results in in vitro assays.
Possible Cause & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cancer cell lines can have varying levels of sensitivity to PBDs.
-
Solution: Characterize Cell Lines. Ensure that the target antigen for your ADC is expressed at sufficient levels on the cell surface. Additionally, consider that intracellular glutathione levels can influence the potency of certain PBD prodrugs.[10]
-
-
Assay Conditions: The duration of the assay and the method of viability assessment can impact the results.
Data Presentation
Table 1: Comparison of Tolerability between Peptide-Linked and Disulfide-Linked PBD-ADCs in Rats
| ADC Linker Type | Maximum Tolerated Dose (MTD) (mg/kg) | Key Toxicity Observations |
| Peptide-Linked (SG3203) | 2.5 | Perinasal, paw, and head swelling; body weight loss; subcutaneous edema; fibrin deposition; necrosis.[7] |
| Disulfide-Linked (SG3451) | >10 (highest dose tested) | Generally well-tolerated at doses up to 10 mg/kg.[7] |
Table 2: Tolerability of a Low-Potency PBD Dimer ADC in Preclinical Models
| ADC (Isotype Control) | Species | Maximum Tolerated Dose (mg/kg) | Mortality Observed |
| SG3584 DAR 2 | Rat | >25 | None |
| SG3584 DAR 2 | Monkey | >30 | None |
Data from studies on ADCs releasing the low-potency PBD dimer SG3650.[8][9]
Experimental Protocols
Key Experiment: In Vivo Rat Toxicity Study
This protocol is a generalized example based on methodologies cited in the literature.[7]
-
Animal Model: Use Sprague-Dawley rats (n=5 per group).
-
Test Articles:
-
Vehicle control
-
PBD-ADC with peptide linker (e.g., SG3203) at escalating doses (e.g., 2.5, 5, 7.5 mg/kg).
-
PBD-ADC with disulfide linker (e.g., SG3451) at escalating doses (e.g., 5, 10 mg/kg).
-
-
Administration: Administer a single intravenous dose on Day 1.
-
Monitoring:
-
Observe animals for mortality and clinical signs of toxicity daily.
-
Record body weight changes regularly.
-
-
Sample Collection:
-
Collect blood on specified days (e.g., Day 5 and Day 12) for hematology and clinical chemistry analysis.
-
-
Endpoint:
-
The study duration is typically around 14 days.
-
Perform necropsy and anatomic pathology on all animals at the end of the study or if euthanized for humane reasons.
-
-
Data Analysis: Assess toxicity based on mortality, clinical signs, body weight changes, and clinical and anatomic pathology findings.
Key Experiment: In Vitro Cytotoxicity Assay
This protocol is a generalized example based on methodologies cited in the literature.[8][14]
-
Cell Lines: Use relevant cancer cell lines (e.g., NCI-N87, JIMT-1).
-
Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3 x 10³ cells/well).
-
Treatment: Add serial dilutions of the free PBD compound or the PBD-ADC (e.g., 0-10 nM).
-
Incubation: Incubate the plates for 5 days under standard cell culture conditions.
-
Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for developing and evaluating less toxic PBD-ADCs.
Caption: Troubleshooting logic for high in vivo toxicity of PBD-ADCs.
Caption: Simplified signaling pathway of PBD dimer-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Pyrrolobenzodiazepine (PBD)-Dimers Containing Disulfide-Based Prodrugs as Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel pyrrolobenzodiazepine (PBD) prodrugs for ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Mazethramycin in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with mazethramycin. Given that this compound is a member of the anthramycin group of antibiotics, this guide draws upon established strategies for the related and more extensively studied compound, mithramycin, to address challenges in preclinical development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our preclinical models, which limits the achievable therapeutic dose of this compound. What strategies can we employ to mitigate this?
A1: High toxicity is a known challenge for this class of compounds, often manifesting as liver toxicity.[1] Two primary strategies can be employed to widen the therapeutic window:
-
Combination Therapy: Investigate the use of synergistic compounds that can enhance the potency of this compound. For the related compound mithramycin, CDK9 inhibitors have been shown to improve its therapeutic efficacy, allowing for lower, less toxic doses to be effective.[1] A similar approach could be explored for this compound.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers can reduce systemic exposure and toxicity to non-target tissues.[2] This approach aims to increase drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.
Q2: What are the recommended starting points for developing a drug delivery system for this compound?
A2: Due to the amphiphilic nature of related compounds, developing an effective delivery system can be challenging.[2] Here are three formulations that have been successful for mithramycin and could be adapted for this compound:
-
Polymeric Nanoparticles (NPs): Particularly those made from biodegradable and biocompatible materials like polylactide (PLA), have shown high encapsulation efficiency.[2]
-
Liposomes (LIP): These can encapsulate the drug and offer a sustained release profile.[2]
-
Hydrogels (HG): Useful for rapid, localized drug delivery.[2]
Q3: How can we address the poor in vivo stability and pharmacokinetics of this compound?
A3: The encapsulation of this compound within nanocarriers is a promising strategy to improve its pharmacokinetic and biodistribution profile.[2] These delivery systems can protect the drug from rapid degradation and clearance, prolonging its circulation time and enhancing its accumulation in tumor tissues.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles
-
Possible Cause: The amphiphilic nature of this compound may be hindering its efficient encapsulation within the chosen nanocarrier.[2]
-
Troubleshooting Steps:
-
Optimize the Nanoparticle Formulation: Experiment with different polymer or lipid compositions to better accommodate the drug's properties. For polymeric NPs, adjusting the polymer's hydrophobicity can be beneficial.
-
Modify the Encapsulation Method: For PLA nanoparticles, the nanoprecipitation method has been shown to be effective for the related compound mithramycin.[2] Fine-tuning parameters such as the solvent-to-antisolvent ratio and the mixing speed can improve encapsulation.
-
Consider Alternative Carriers: If polymeric nanoparticles consistently yield low efficiency, explore other options like liposomes or hydrogels, which may be more compatible with this compound's structure.[2]
-
Problem 2: Inconsistent In Vitro Drug Release Profiles
-
Possible Cause: The stability and release characteristics of the drug delivery system can be influenced by the experimental conditions.
-
Troubleshooting Steps:
-
Standardize Release Study Conditions: Ensure that the in vitro release studies are conducted under consistent conditions (e.g., pH 7.4 PBS at 37 °C) to allow for accurate comparisons between different formulations.[2]
-
Characterize Nanoparticle Stability: Assess the stability of your nanoparticles over the time course of the release study. Aggregation or degradation of the carriers can lead to erratic release profiles.
-
Evaluate Different Release Mechanisms: Be aware that different formulations will have inherently different release kinetics. For instance, hydrogels tend to have a rapid release, while liposomes and polymeric nanoparticles offer a more sustained release.[2]
-
Data Presentation
Table 1: Comparison of Mithramycin-Loaded Nanocarrier Formulations
| Formulation | Hydrodynamic Radius (nm) | Polydispersity Index (PdI) | Encapsulation Efficiency (EE) |
| Polymeric Nanoparticles (PLA) | 80 - 105 | Very Low | 92% |
| Liposomes (LIP) | 80 - 105 | Very Low | 30% |
Data adapted from studies on mithramycin, a related compound, and presented as a reference for potential formulation development for this compound.[2]
Table 2: In Vitro Release Rates of Mithramycin from Different Formulations
| Formulation | Release Profile | Time to 100% Release |
| Hydrogels (HG) | Fast Release | 30 minutes |
| Polymeric Nanoparticles (NPs) | Sustained Release | 24 hours |
| Liposomes (LIP) | Slow, Sustained Release | 40% release after 48 hours |
Data adapted from studies on mithramycin, a related compound, and presented as a reference for potential formulation development for this compound.[2]
Experimental Protocols
Protocol 1: Formulation of Polylactide (PLA) Polymeric Nanoparticles
This protocol is based on the nanoprecipitation method used for mithramycin and can be adapted for this compound.[2]
-
Dissolve PLA and this compound: Dissolve polylactide (PLA) and this compound in a suitable organic solvent (e.g., acetone).
-
Prepare Aqueous Phase: Prepare an aqueous solution, which will act as the non-solvent.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the PLA to precipitate, encapsulating the this compound.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity, and encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed the target cancer cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of free this compound and this compound-loaded nanoparticles. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 values for each formulation to compare their cytotoxic potential.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanocarriers.
Caption: Nanocarrier strategy to improve the therapeutic window of this compound.
References
Mazethramycin Dosage and Administration Technical Support Center
Welcome to the technical support center for mazethramycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters for the use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antitumor antibiotic belonging to the anthramycin group of pyrrolobenzodiazepines (PBDs).[1] Its primary mechanism of action is the inhibition of cellular DNA replication and RNA synthesis.[2] this compound, like other anthramycins, binds to the minor groove of DNA. This interaction is sequence-selective, with a preference for guanine bases, to which it can form a covalent bond. This DNA adduct formation interferes with processes like transcription and replication.
Q2: What are the known cellular effects of this compound and related compounds?
The binding of anthramycin-based compounds to DNA leads to significant cellular consequences. Dimeric forms of these compounds have the ability to cross-link DNA strands, a highly cytotoxic event. A key cellular response to this DNA damage is a block in the G2/M phase of the cell cycle.[3][4] This cell cycle arrest is a common characteristic of DNA cross-linking agents. The downstream signaling from this point can lead to the activation of apoptotic pathways, although the specific mediators for this compound have not been fully elucidated.
Q3: What is a typical effective dose for this compound in in vivo studies?
Q4: In which solvents can I dissolve and store this compound?
While specific solubility data for this compound is limited, pyrrolobenzodiazepine (PBD) compounds are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the desired aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should I store this compound?
This compound B is supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions or cell culture media over extended periods has not been extensively documented, so it is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Aqueous Solution | Low aqueous solubility of the compound. Exceeding the solubility limit when diluting the DMSO stock solution. | Perform serial dilutions of the DMSO stock into your aqueous buffer or media. Ensure vigorous mixing during dilution. Consider using a carrier solvent like PEG400 or Tween 80 in your formulation for in vivo studies, but test for vehicle toxicity first. |
| Inconsistent or No Cytotoxic Effect Observed | Incorrect dosage or concentration. Degradation of the compound. Cell line resistance. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment from a properly stored stock. Test a broad range of concentrations to determine the IC50 for your specific cell line. If resistance is suspected, consider using a different cell line or investigating mechanisms of resistance (e.g., drug efflux pumps). |
| High Background Signal in Cytotoxicity Assays | DMSO toxicity at higher concentrations. Interference of the compound with the assay reagents. | Ensure the final DMSO concentration in your assay wells is below 0.5%. Include a vehicle control (media with the same concentration of DMSO as your treated wells) to assess the effect of the solvent alone. Run a control with the compound and assay reagents in the absence of cells to check for direct interference. |
| Cell Morphology Changes in Control Group | Contamination of cell culture. Poor quality of reagents. | Regularly test your cell lines for mycoplasma contamination. Use sterile techniques and ensure all media and supplements are of high quality and not expired. |
| Variability in In Vivo Study Results | Inconsistent drug administration. Instability of the formulated drug. Animal-to-animal variability. | Ensure accurate and consistent dosing for all animals. Prepare fresh drug formulations regularly and store them appropriately. Increase the number of animals per group to account for biological variability. |
Experimental Protocols & Methodologies
In Vitro Cytotoxicity Assay Using a Resazurin-Based Reagent
This protocol is a general guideline for determining the cytotoxic effects of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a human leukemia or ovarian cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin-based cytotoxicity assay reagent
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Count cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (a broad range is recommended for initial experiments).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cytotoxicity Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the fluorescence values to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vivo Administration Schedule (Based on Murine Leukemia Model)
This is a suggested starting point for an in vivo study based on available literature. Optimization for your specific model is necessary.
Animal Model:
-
Immunocompromised mice bearing a relevant tumor xenograft.
Drug Formulation:
-
Based on the properties of related compounds, a formulation in a vehicle such as 10% DMSO, 40% PEG300, and 50% PBS could be a starting point. The solubility and stability of this compound in this vehicle should be tested prior to in vivo use.
Administration:
-
Dose: Start with a dose range that includes the previously reported effective dose of 31.3 mg/kg/day for this compound B.[5] A dose-finding study is highly recommended.
-
Route: Intraperitoneal (IP) or intravenous (IV) injection are common routes for this class of compounds.
-
Schedule: Daily administration for a defined period (e.g., 14-21 days).
-
Monitoring: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors can be excised for further analysis.
Visualizations
References
- 1. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of Mazethramycin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of mazethramycin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and its potential for off-target effects?
This compound belongs to the anthramycin group of antibiotics. While specific data on this compound is limited, related compounds like mithramycin are known to bind to GC-rich regions of DNA, subsequently inhibiting the binding of transcription factors such as Sp1.[1] This interaction with DNA is the basis for its primary mechanism of action. However, due to its DNA-binding nature, this compound has the potential for off-target effects by binding to unintended genomic locations or interacting with other DNA-binding proteins, leading to unintended changes in gene expression and cellular function.
Q2: My cells are showing high levels of cytotoxicity at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?
High cytotoxicity at low concentrations can be indicative of either potent on-target activity or significant off-target toxicity. To distinguish between these possibilities, consider the following approaches:
-
Develop a target engagement assay: If a specific on-target is hypothesized (e.g., a particular DNA sequence or protein), develop an assay to measure the direct interaction of this compound with this target in your cellular model.
-
Generate a resistant cell line: If the primary target is known, creating a cell line with a mutated or downregulated target can help determine if the observed cytotoxicity is dependent on that specific target.
-
Perform broad profiling studies: Utilize techniques like proteome profiling or transcriptomics to identify global changes in protein levels or gene expression that may point towards unexpected off-target pathways being affected.
Q3: We are observing a phenotype in our cellular assay that does not align with the known mechanism of this compound. How can we identify the potential off-target responsible?
Unanticipated phenotypes are a strong indicator of off-target effects. The following strategies can help in identifying the responsible off-target protein(s):
-
Chemical Proteomics: This approach uses chemical probes to identify protein binders of a small molecule directly in a cellular context.[2]
-
Cellular Thermal Shift Assay (CETSA): CETSA and its proteome-wide extension, Thermal Proteome Profiling (TPP), can identify proteins that are stabilized or destabilized upon binding to a drug, indicating a direct interaction.[3][4][5][6][7][8][9]
-
Phenotypic Screening with Knockout/Knockdown Libraries: Screening your compound against a library of cells with specific gene knockouts or knockdowns can help identify genes that, when absent, alter the phenotypic response to your compound, suggesting a potential target.[10]
Q4: How can we validate a putative off-target protein identified through a profiling screen?
Validation of a potential off-target is a critical step. Here are some common validation methods:
-
Orthogonal Assays: Confirm the interaction using a different biophysical or biochemical method, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with the purified protein.
-
Genetic Approaches: Use CRISPR/Cas9 or siRNA to knock out or knock down the expression of the putative off-target protein.[11] If the off-target interaction is responsible for the observed phenotype, its genetic removal should abolish or alter the effect of this compound.
-
Cellular Assays: Develop a specific cellular assay that measures the function of the putative off-target protein and test whether this compound modulates its activity.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and confluency. Regularly perform cell line authentication. |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Store aliquots at the recommended temperature and protect from light if necessary. |
| Assay interference | Run control experiments without cells to check for direct interaction of this compound with the assay reagents (e.g., MTT, resazurin).[12] |
| Edge effects in microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with media to maintain humidity. |
Problem 2: Difficulty confirming a direct interaction with a putative off-target protein.
| Possible Cause | Troubleshooting Step |
| Low binding affinity | The interaction may be too weak to detect with the chosen assay. Try a more sensitive technique or optimize assay conditions (e.g., buffer composition, temperature). |
| Incorrect protein folding | If using a recombinant protein, ensure it is correctly folded and functional. Validate its activity with a known ligand or substrate. |
| Indirect interaction | This compound might be modulating the off-target protein indirectly through a signaling pathway. Investigate upstream and downstream components of the pathway. |
| Cellular context dependency | The interaction may only occur in the complex environment of a cell. Utilize in-cell techniques like CETSA to confirm engagement.[3][4][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps for performing a CETSA experiment to identify cellular targets of this compound.
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for drug uptake and target engagement.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Data Interpretation:
-
A target protein that binds to this compound will typically show increased thermal stability, meaning more of it will remain in the soluble fraction at higher temperatures compared to the vehicle control.
-
Protocol 2: Kinome Profiling to Assess Off-Target Kinase Inhibition
This protocol describes a general workflow for assessing the off-target effects of this compound on a panel of kinases. Many companies offer this as a service.[13][14][15][16][17]
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity.
-
-
Kinase Panel Screening:
-
The compound is screened against a large panel of purified, active kinases (e.g., >300 kinases).[15]
-
Kinase activity is measured in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
The percentage of inhibition for each kinase is determined.
-
-
Dose-Response Analysis:
-
For kinases that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the IC50 value.
-
-
Data Analysis and Visualization:
-
The results are often presented as a "kinome map" or a table summarizing the inhibitory activity against all kinases in the panel. This allows for a clear visualization of the selectivity profile of this compound.
-
Quantitative Data Summary
The following tables provide examples of how quantitative data from off-target profiling studies for a hypothetical compound like this compound could be presented.
Table 1: Example Data from a Kinome Profiling Screen
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| CDK2/CycA | 8% | >10,000 |
| MAPK1 | 12% | >10,000 |
| Hypothetical Off-Target 1 | 95% | 75 |
| Hypothetical Off-Target 2 | 88% | 150 |
| PI3Kα | 5% | >10,000 |
Table 2: Example Data from a Proteome-Wide CETSA (TPP) Experiment
| Protein Identified | Fold Change in Stability (Drug vs. Vehicle) | p-value | Putative Interaction |
| Hypothetical Off-Target A | 2.5 | 0.001 | Direct Binder |
| Hypothetical Off-Target B | -1.8 | 0.005 | Destabilized Binder/Complex |
| GAPDH | 1.1 | 0.45 | No significant change |
| Tubulin | 0.9 | 0.52 | No significant change |
Visualizations
Caption: Workflow for off-target identification and validation.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assayquant.com [assayquant.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 17. pharmaron.com [pharmaron.com]
Technical Support Center: Mitigation of PBD-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating myelosuppression induced by pyrrolobenzodiazepines (PBDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PBD-induced myelosuppression?
A1: Pyrrolobenzodiazepines (PBDs) are highly potent DNA-interactive agents. PBD dimers, in particular, form covalent interstrand cross-links in the minor groove of DNA.[1] This action is highly cytotoxic, especially to rapidly dividing cells like hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, leading to myelosuppression.[2][3][4] The Fanconi Anemia (FA) pathway is a critical DNA repair pathway involved in resolving interstrand cross-links, and its activation is a key cellular response to PBD-induced damage.[4][5]
Q2: What are the common hematological toxicities observed with PBD-based ADCs?
A2: The most common dose-limiting toxicity of PBD-based antibody-drug conjugates (ADCs) is myelosuppression, which can manifest as neutropenia, thrombocytopenia, and anemia.[2][3] This is a direct consequence of the PBD payload's effect on the bone marrow. Other potential toxicities can include vascular leak syndrome and elevated liver enzymes.[3]
Q3: What are the primary strategies to mitigate PBD-induced myelosuppression in a research setting?
A3: The main strategies can be categorized as follows:
-
Dose and Schedule Modification: Reducing the dose or altering the dosing schedule of the PBD-containing agent can lessen the impact on the bone marrow.[2]
-
Supportive Care: Administration of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can help stimulate the recovery of neutrophil populations.[6][7]
-
Payload Modification: Research is ongoing into developing PBD analogues with lower potency or pro-drug strategies to improve the therapeutic index.[2]
Q4: How does Granulocyte Colony-Stimulating Factor (G-CSF) work to ameliorate neutropenia?
A4: G-CSF is a cytokine that stimulates the proliferation and differentiation of hematopoietic progenitor cells committed to the neutrophil lineage.[7][8] It also promotes the mobilization of HSPCs from the bone marrow into the peripheral blood.[6] G-CSF receptor activation triggers several downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK, which collectively promote the survival, proliferation, and maturation of myeloid progenitors.[9]
Troubleshooting Guides
Scenario 1: Higher than expected myelosuppression at a given PBD-ADC dose in a murine model.
-
Possible Cause 1: Incorrect Dosing Calculation.
-
Troubleshooting: Double-check all calculations for dose formulation and administration volume. Ensure accurate body weights of the animals were used.
-
-
Possible Cause 2: Increased Sensitivity of the Mouse Strain.
-
Troubleshooting: Different mouse strains can have varying sensitivities to cytotoxic agents. Review the literature for data on the specific strain being used. Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 3: Off-target Toxicity.
-
Troubleshooting: If using a targeted ADC, consider the possibility of on-target, off-tumor toxicity if the target antigen is expressed on hematopoietic cells. Run a parallel experiment with a non-targeting isotype control ADC with the same PBD payload to assess non-specific toxicity.[10]
-
Scenario 2: G-CSF administration is not effectively restoring neutrophil counts.
-
Possible Cause 1: Insufficient G-CSF Dose or Suboptimal Dosing Schedule.
-
Troubleshooting: Review the G-CSF dosing regimen. In mice, typical doses range from 125-300 µg/kg/day.[4] The timing of G-CSF administration relative to PBD-ADC treatment is also critical. G-CSF is generally administered after the cytotoxic agent. Consider a dose-escalation or schedule optimization experiment for G-CSF.
-
-
Possible Cause 2: Severe Depletion of Hematopoietic Progenitors.
-
Troubleshooting: The PBD-ADC dose may be too high, leading to a level of progenitor cell depletion from which G-CSF cannot stimulate recovery. Analyze bone marrow cellularity and progenitor populations (e.g., LSK cells, CMPs, GMPs) by flow cytometry to assess the extent of depletion. Consider reducing the PBD-ADC dose.
-
-
Possible Cause 3: G-CSF is primarily promoting the expansion of mature cells without sufficient progenitor differentiation.
Scenario 3: High variability in colony formation in in vitro Colony-Forming Cell (CFC) assays.
-
Possible Cause 1: Inaccurate Cell Plating.
-
Troubleshooting: Ensure a homogenous single-cell suspension before plating. Mix the cells thoroughly with the semi-solid medium. Plate the cells shortly after mixing to prevent settling.
-
-
Possible Cause 2: Suboptimal Culture Conditions.
-
Troubleshooting: Maintain proper humidity during incubation to prevent the methylcellulose from drying out. Use appropriate cytokine cocktails for the desired colony types. Ensure the incubator is properly calibrated for temperature and CO2.
-
-
Possible Cause 3: Subjectivity in Colony Counting.
-
Troubleshooting: Develop clear morphological criteria for identifying different colony types (e.g., CFU-GM, BFU-E). If possible, have a second person score the plates, or use an automated colony counter for consistency.
-
Quantitative Data Summary
Table 1: Comparative in vivo Toxicity of PBD-based ADCs
| ADC Compound | PBD Type | Animal Model | Maximum Tolerated Dose (MTD) / Dose with Observed Toxicity | Key Findings |
| Trastuzumab-Flexmab-SG3710 | Dual-maleimide PBD dimer | Sprague-Dawley Rat | Tolerated up to 4 mg/kg | Dose-dependent bone marrow suppression observed. Tolerated at twice the dose of a comparable ADC with a DAR of two.[2] |
| Trastuzumab-C239i-SG3249 | Single-maleimide PBD dimer | Sprague-Dawley Rat | Dose-limiting toxicities at 2 mg/kg | Exhibited dose-dependent bone marrow suppression.[2] |
| Anti-CD45-SG3249 | Cleavable PBD dimer | Humanized NSG mice | Not specified, effective depletion at tested doses | Caused a bystander effect on murine and human cells in the bone marrow.[10] |
| Anti-CD45-SG3376 | Non-cleavable PBD dimer | Humanized NSG mice | Not specified, effective depletion at tested doses | Did not show a bystander effect on bone marrow cellularity.[10] |
Table 2: G-CSF Dose-Response for Neutrophil Recovery in Murine Models
| G-CSF Type | Mouse Model | Chemotherapy/Radiation | G-CSF Dose and Schedule | Effect on Neutrophil Counts |
| Filgrastim (G-CSF) | C3H/HeJ mice | Cyclophosphamide/Temozolomide | 125 µg/kg twice daily for 4 days | Rapid recovery and overshoot of normal neutrophil levels.[4] |
| Pegfilgrastim (pegylated G-CSF) | C3H/HeJ mice | Cyclophosphamide/Temozolomide | Single dose of 1 mg/kg | Similar rapid recovery and overshoot of neutrophil levels as daily filgrastim.[4] |
| G-CSF | G-CSF deficient mice | None | 1 day of administration | Elevated circulating neutrophils to normal levels.[8] |
| G-CSF | G-CSF deficient mice | None | 4 days of administration | Marrow morphology became indistinguishable from wild-type mice.[8] |
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Cell (CFC) Assay for PBD Toxicity
-
Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of control and PBD-treated mice.
-
Create a single-cell suspension by flushing the marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Lyse red blood cells using an appropriate lysis buffer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Dilute the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL for CFU-GM).
-
Add the cell suspension to a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for the desired colony types (e.g., IL-3, IL-6, SCF, EPO for mixed colonies).
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Dispense 1.1 mL of the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Colony Scoring:
-
Using an inverted microscope, count colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM). A colony is typically defined as a cluster of 50 or more cells.
-
Protocol 2: In Vivo Murine Model of PBD-Induced Myelosuppression and G-CSF Rescue
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c), typically 8-12 weeks old.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
PBD-ADC Administration:
-
Administer the PBD-based ADC intravenously (i.v.) via the tail vein at predetermined doses.
-
Include a vehicle control group and potentially a non-targeting isotype control ADC group.
-
-
G-CSF Administration:
-
For rescue experiments, begin G-CSF administration 24 hours after PBD-ADC treatment.
-
Administer recombinant murine G-CSF subcutaneously (s.c.) at a dose of, for example, 200 µg/kg/day for 5 consecutive days.
-
Include a PBD-ADC treated group that receives a vehicle control instead of G-CSF.
-
-
Monitoring:
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Perform serial peripheral blood sampling (e.g., from the saphenous vein) at various time points (e.g., days 3, 7, 14, 21) to monitor complete blood counts (CBCs).
-
-
Terminal Analysis:
-
At the end of the study, euthanize the animals and collect bone marrow for cellularity counts and flow cytometric analysis of HSPC populations.
-
Spleens can also be harvested to assess extramedullary hematopoiesis.
-
Protocol 3: Flow Cytometry Analysis of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Sample Preparation:
-
Prepare a single-cell suspension of bone marrow cells as described in Protocol 1.
-
Count the total number of viable cells.
-
-
Staining:
-
Resuspend a defined number of cells (e.g., 1-2 x 10^6) in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies to identify HSPC populations. A common panel includes:
-
Lineage markers (cocktail of antibodies against mature cell markers like CD3e, B220, Gr-1, Mac-1, Ter119)
-
c-Kit (CD117)
-
Sca-1 (Ly-6A/E)
-
CD34
-
FcγRII/III (CD16/32)
-
CD150 (SLAMF1)
-
CD48
-
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells with staining buffer.
-
Resuspend in buffer containing a viability dye (e.g., DAPI or 7-AAD) just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Gate on viable, single cells.
-
Identify HSPC populations based on marker expression:
-
LSK (Lin- Sca-1+ c-Kit+): A population enriched for HSPCs.
-
HSCs (e.g., LSK CD150+ CD48-): Long-term hematopoietic stem cells.
-
MPPs (Multipotent Progenitors): LSK cells with varying expression of CD34 and Flk2.
-
CMPs (Common Myeloid Progenitors): Lin- Sca-1- c-Kit+ CD34+ FcγRII/III-
-
GMPs (Granulocyte-Macrophage Progenitors): Lin- Sca-1- c-Kit+ CD34+ FcγRII/III+
-
MEPs (Megakaryocyte-Erythroid Progenitors): Lin- Sca-1- c-Kit+ CD34- FcγRII/III-
-
-
Signaling Pathways and Experimental Workflows
PBD-Induced DNA Damage Response in Hematopoietic Cells
PBDs induce DNA interstrand cross-links, which stall DNA replication forks. This triggers a complex DNA damage response (DDR) cascade. The Fanconi Anemia (FA) pathway is crucial for the recognition and repair of these lesions. Activation of the FA core complex leads to the monoubiquitination of FANCD2 and FANCI, which then coordinate with other DNA repair proteins to unhook the cross-link and repair the DNA break, often through homologous recombination. If the damage is too extensive, this pathway can signal for the activation of p53, leading to cell cycle arrest or apoptosis.
Caption: PBD-induced DNA damage response pathway in hematopoietic cells.
G-CSF Signaling in Myeloid Progenitor Recovery
G-CSF binds to its receptor (G-CSFR) on myeloid progenitor cells, leading to receptor dimerization and the activation of Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for various signaling proteins, including STAT3, and the adaptors that activate the PI3K/AKT and MAPK/ERK pathways. These pathways collectively promote gene expression programs that enhance cell survival, proliferation, and differentiation into mature neutrophils.
Caption: G-CSF receptor signaling pathway for myeloid recovery.
Experimental Workflow for Assessing PBD-induced Myelosuppression and Mitigation
This workflow outlines the key steps for evaluating the myelosuppressive effects of a PBD-ADC and the efficacy of a mitigating agent like G-CSF in a preclinical model.
Caption: Workflow for PBD myelosuppression and mitigation studies.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage and repair in the hematopoietic system: DNA damage and repair in the hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Fanconi Anemia Pathway for Targeted Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of bone marrow neutrophils following G-CSF administration in mice results in osteolineage cell apoptosis and mobilization of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-CSF induced hematopoietic stem cell mobilization from the embryonic hematopoietic niche does not require neutrophils and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of G-CSF receptor on myeloid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-CD45 PBD-based antibody-drug conjugates are effective targeted conditioning agents for gene therapy and stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-CD45 PBD-based antibody-drug conjugates are effective targeted conditioning agents for gene therapy and stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues of mazethramycin in long-term storage and experimental conditions
Welcome to the technical support center for mazethramycin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound during long-term storage and under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known properties of this compound as an antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) class, a member of the anthramycin group.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic that functions by interfering with cellular DNA replication and RNA synthesis.[1] It belongs to the 1,4-benzodiazepine class of organic compounds.[4][5] As a member of the anthramycin group, it is known to be a pyrrolobenzodiazepine (PBD) antibiotic.[3][6] PBDs exert their biological activity through sequence-selective binding to the minor groove of DNA and forming a covalent bond with the C2-amino group of guanine.[7]
Q2: What are the general recommendations for the long-term storage of this compound?
Q3: How should I handle this compound in solution for my experiments?
Solutions of benzodiazepine compounds can exhibit instability. It is advisable to prepare fresh solutions for each experiment whenever possible. If solutions need to be stored, they should be kept at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles. The stability of anthramycin, a related compound, is known to be poor, particularly once bound to DNA.[7][12][13]
Q4: What factors can affect the stability of this compound during my experiments?
Based on the general chemical properties of related compounds, the stability of this compound in experimental conditions can be influenced by:
-
Temperature: Higher temperatures are likely to accelerate degradation.[8][9]
-
pH: Extreme pH values may lead to hydrolysis or other forms of degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds. It is advisable to protect this compound solutions from light.
-
Oxidation: The presence of oxidizing agents could potentially degrade the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored solid compound. | Degradation due to improper storage conditions (e.g., high temperature, moisture). | Store solid this compound at -20°C or -80°C in a tightly sealed, desiccated container. |
| Inconsistent experimental results with stored solutions. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in thawed solutions. | Poor solubility or compound degradation. | Ensure the solvent is appropriate for this compound. Briefly sonicate the solution to aid dissolution. If precipitation persists, a fresh solution should be prepared. |
| Unexpected side-products observed in analysis. | Degradation of this compound under experimental conditions (e.g., pH, temperature, light exposure). | Review experimental protocols to minimize exposure to harsh conditions. Protect solutions from light and maintain a stable pH and temperature. |
Quantitative Data on Stability of Related Compounds
Specific quantitative stability data for this compound is not publicly available. However, the following table summarizes stability data for other benzodiazepines in whole blood, which can provide a general indication of temperature-dependent stability.
| Storage Temperature | Concentration Decrease (Low Conc.) | Concentration Decrease (High Conc.) | Timeframe |
| Room Temperature | up to 100% | up to 70% | 1 Year |
| 4°C | 90% - 100% | 50% - 80% | 1 Year |
| -20°C | 10% - 20% | 10% - 20% | 1 Year |
| -80°C | 5% - 12% | Not significant (except for midazolam) | 1 Year |
| Data extrapolated from studies on clonazepam, midazolam, flunitrazepam, and oxazepam in whole blood.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood using appropriate personal protective equipment (PPE), as it is a potent antitumor agent.
-
Dissolution: Dissolve the solid in a suitable, high-purity solvent (e.g., DMSO, DMF). The choice of solvent should be based on experimental requirements and solubility characteristics.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: General Handling for Cellular Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature just before use.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. Ensure thorough mixing.
-
Application: Add the diluted this compound solution to the cell cultures.
-
Incubation: Incubate the cells for the desired period, protecting the plates from light if the experiment is sensitive to photodegradation.
-
Disposal: Decontaminate all materials that have come into contact with this compound using appropriate procedures for cytotoxic agents.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing this compound A (PHY0091228) [phytobank.ca]
- 5. PhytoBank: Showing this compound C (PHY0073642) [phytobank.ca]
- 6. Anthramycin - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro and in vivo stability of anthramycin-DNA conjugate and its potential application as an anthramycin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Antitumor Efficacy: A Comparative Analysis of Mazethramycin in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor activity of mazethramycin, a member of the anthramycin group of antibiotics, evaluated in preclinical xenograft models. Due to the limited publicly available data on this compound in such models, this document leverages data from a well-established antitumor antibiotic, doxorubicin, as a comparator to provide a framework for validation. The experimental protocols and data presented herein are synthesized from established methodologies in preclinical oncology research.
Mechanism of Action: Interference with Nucleic Acid Synthesis
This compound exerts its antitumor effects by interfering with cellular DNA replication and RNA synthesis.[1] This mechanism is characteristic of the anthramycin class of antibiotics, which bind to the minor groove of DNA. This interaction disrupts the normal functions of DNA and RNA polymerases, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway of DNA Damage-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Comparative Antitumor Activity in Xenograft Models
Table 1: Comparative Efficacy of Doxorubicin in Preclinical Xenograft Models
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Human Hepatocellular Carcinoma (HuT7-3) | Doxorubicin (i.v.) | N/A | Significant inhibition and regression | [2] |
| Prostate Cancer (PC3) | Doxorubicin | 8 mg/kg | Did not significantly affect growth alone | [3] |
| Prostate Cancer (PC3) | Doxorubicin + Apo2L/TRAIL | 8 mg/kg | Significant tumor growth inhibition | [3] |
| Breast Cancer (4T1) | Doxorubicin | 4 mg/kg (low dose) | Significant inhibition | [4] |
| Breast Cancer (4T1) | Doxorubicin | 8 mg/kg (high dose) | More significant inhibition | [4] |
| Human Glioblastoma (U-87 MG) | ApoE-PS-DOX | N/A | Significantly better than liposomal doxorubicin | [5] |
Note: Tumor Growth Inhibition (TGI) is a standard metric, but methodologies for calculation can vary between studies. The data presented is a qualitative summary of the reported effects.
Experimental Protocols
The following sections detail standardized protocols for conducting xenograft studies to validate the antitumor activity of a compound like this compound.
Subcutaneous Xenograft Model Establishment
This protocol describes the common steps for establishing a subcutaneous tumor model in mice, a widely used method in preclinical cancer research.
Caption: General workflow for a subcutaneous xenograft study.
Detailed Methodology:
-
Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the intended therapeutic indication.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.[1]
-
Ensure cells are in the exponential growth phase before harvesting.
-
-
Animal Model:
-
Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice (4-6 weeks old), to prevent rejection of the human tumor cells.[6]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest the cultured cancer cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1]
-
Count the cells and assess viability using a method like trypan blue exclusion.
-
Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of approximately 5 x 10^6 cells per 100-200 µL.[6]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Drug Administration:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor dimensions (length and width) with calipers two to three times a week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.[6]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and a comparator drug (e.g., doxorubicin) via the appropriate route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules. The control group should receive the vehicle.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion
Validating the antitumor activity of a novel compound like this compound requires a rigorous and well-controlled preclinical study design. While direct comparative data for this compound is limited, the established efficacy of doxorubicin in various xenograft models provides a valuable benchmark. The experimental protocols outlined in this guide offer a standardized approach for researchers to generate robust and comparable data to evaluate the therapeutic potential of this compound and other novel antitumor agents. Future studies are warranted to generate specific data on this compound's efficacy in a range of cancer xenograft models.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Inhibition of tumor growth with doxorubicin in a new orthotopically implanted human hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 5. dovepress.com [dovepress.com]
- 6. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Evaluating Mazethramycin Analogues Against Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology. This guide provides a comparative analysis of the anti-cancer activity of two promising classes of natural product analogues: mithramycin analogues and mathermycin. It summarizes their efficacy against resistant cancer cell lines, details their mechanisms of action, and provides insights into the experimental protocols used for their evaluation.
I. Comparative Efficacy of Mazethramycin Analogues
The cytotoxic activity of this compound analogues has been evaluated in various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. This section presents a compilation of inhibitory concentration (IC50) and effective concentration (EC50) values for key analogues.
Mithramycin Analogues: Targeting Transcription Factor Sp1
Mithramycin and its analogues are potent inhibitors of the Sp1 transcription factor, a protein often overexpressed in cancer cells and implicated in the regulation of genes associated with cell proliferation, survival, and drug resistance. By inhibiting Sp1, these compounds can overcome resistance to conventional chemotherapy.
Table 1: Comparative Cytotoxicity (IC50/EC50 in µM) of Mithramycin Analogues in Resistant Cancer Cell Lines
| Compound/Analogue | Cell Line | Resistance Profile | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) |
| Mithramycin | OVCAR-3 | Cisplatin-resistant ovarian cancer | Low nanomolar range | - | - |
| EC-8042 | Sarcoma TICs | Chemoresistant | 0.107 - 0.311 | Doxorubicin | 0.086 - 0.604 |
| EC-8105 | Ewing Sarcoma | - | More potent than Mithramycin | Mithramycin | - |
| Mathermycin | H1299/T | Drug-resistant lung cancer | ~0.004 - 0.008 | - | - |
| Mathermycin | PC-9ER | Drug-resistant lung cancer | ~0.004 - 0.008 | - | - |
| Mathermycin | H1299 (parental) | Lung Cancer | ~0.0042 | - | - |
| Mathermycin | M624 | Melanoma | ~0.0169 | - | - |
| Mathermycin | A549 | Lung Cancer | ~0.0098 | - | - |
| Mathermycin | MCF7 | Breast Cancer | ~0.0121 | - | - |
| Mathermycin | HepG2 | Liver Cancer | ~0.0115 | - | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Mathermycin: A Novel Approach Targeting the Cell Membrane
Mathermycin, a lantipeptide, exhibits a distinct mechanism of action by targeting phosphatidylethanolamine (PE), a phospholipid abnormally exposed on the outer leaflet of the plasma membrane of cancer cells. This interaction leads to membrane disruption and necrotic cell death, a mechanism that appears to circumvent common resistance pathways.[1]
II. Mechanisms of Action and Signaling Pathways
Mithramycin Analogues: Downregulation of Sp1-Mediated Transcription
The primary mechanism of action for mithramycin and its analogues is the inhibition of the Sp1 transcription factor.[2][3] Sp1 is a key regulator of a multitude of genes involved in cancer progression and chemoresistance.
Key downstream targets of Sp1 implicated in drug resistance include:
-
ABC Transporters: Sp1 regulates the expression of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1), ABCG2 (BCRP), and ABCC1 (MRP1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[4]
-
Survivin: This protein is an inhibitor of apoptosis and its expression is often upregulated in cancer cells, contributing to resistance to apoptosis-inducing drugs.[5]
-
c-Myc and XIAP: These are other Sp1-regulated genes that promote cell proliferation and inhibit apoptosis, respectively.[4]
The mithramycin analogue EC-8042 has been shown to not be a substrate for several ABC efflux pumps, suggesting it may be less susceptible to this common resistance mechanism.[6]
Caption: Mithramycin analogues inhibit the Sp1 signaling pathway.
Mathermycin: Membrane Disruption and Necrotic Cell Death
Mathermycin's unique mechanism of action circumvents traditional drug resistance pathways by directly targeting the physical integrity of the cancer cell membrane.
-
PE Recognition: Mathermycin specifically binds to phosphatidylethanolamine (PE) which is abnormally exposed on the outer surface of cancer cells.[1]
-
Membrane Disruption: This binding leads to the disruption of the plasma membrane's integrity.[1]
-
Mitochondrial Dysfunction: Following plasma membrane disruption, mathermycin can penetrate the cell and disrupt mitochondrial function.[1]
-
Necrotic Cell Death: The culmination of these events is the induction of necrotic cell death, characterized by cell swelling and rupture.[1]
Caption: Mathermycin induces necrosis by targeting PE on cancer cells.
III. Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogues is primarily conducted using cell viability assays. The following is a representative protocol for the MTT assay, a common method used in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Resistant and parental cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogues and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound analogues and reference compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the drug incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50/EC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability.
-
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
IV. Conclusion
This compound analogues, encompassing both mithramycin and mathermycin derivatives, represent promising avenues for overcoming drug resistance in cancer. Mithramycin analogues, through their targeted inhibition of the Sp1 transcription factor, can re-sensitize resistant cells to chemotherapy by downregulating key survival and drug efflux pathways. Mathermycin offers a novel and complementary strategy by directly targeting the cancer cell membrane, a mechanism that appears less susceptible to conventional resistance mechanisms. The data presented in this guide highlights the potential of these compounds and provides a framework for their continued evaluation and development in the fight against resistant cancers. Further head-to-head comparative studies in a broader range of resistant cancer models are warranted to fully elucidate their therapeutic potential.
References
- 1. Mathermycin, an anti-cancer molecule that targets cell surface phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mathermycin, An Anti-Cancer Molecule That Targets Cell Surface Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entrechem.com [entrechem.com]
- 6. researchgate.net [researchgate.net]
Target Validation of Mazethramycin: A Comparative Guide for Lung and Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mazethramycin (also known as mathermycin), a novel anti-cancer agent, with standard-of-care chemotherapies, cisplatin and doxorubicin. The focus is on target validation in specific non-small cell lung cancer (NSCLC) and breast cancer cell lines.
Executive Summary
This compound, a lantipeptide antibiotic, demonstrates selective cytotoxicity against cancer cells by targeting phosphatidylethanolamine (PE), a phospholipid aberrantly exposed on the outer leaflet of cancer cell membranes.[1] This unique mechanism of action involves the formation of this compound-PE complexes, leading to plasma membrane disruption, mitochondrial dysfunction, and ultimately, necrotic cell death.[1][2] Preclinical data shows that this compound is effective against various cancer cell lines, including those resistant to other drugs.[1] This guide presents a comparative analysis of its in vitro efficacy against cisplatin and doxorubicin in lung and breast cancer cell lines, details the experimental protocols for key validation assays, and visualizes its mechanism of action.
Comparative Efficacy of this compound and Standard Chemotherapies
The following tables summarize the 50% effective concentration (EC50) for this compound and the 50% inhibitory concentration (IC50) for cisplatin and doxorubicin in selected lung and breast cancer cell lines. Lower values indicate higher potency.
Table 1: Comparison in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 / EC50 (µM) | Citation(s) |
| This compound (Mathermycin) | A549 | 4.2 - 16.9 | [1][2] |
| H1299 | 4.2 - 16.9 | [1][2] | |
| Cisplatin | A549 | 4.97 - 16.48 | [2][3] |
| H1299 | 9 - 34.9 | [1] | |
| Doxorubicin | A549 | > 20 | [4] |
| H1299 | 37.12 - 43.28 (nM) | [5] |
Table 2: Comparison in Breast Cancer Cell Line
| Compound | Cell Line | IC50 / EC50 (µM) | Citation(s) |
| This compound (Mathermycin) | MCF7 | 4.2 - 16.9 | [1][2] |
| Cisplatin | MCF7 | 4 - 10 | [6][7] |
| Doxorubicin | MCF7 | 0.4 - 0.7 | [8] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct targeting of phosphatidylethanolamine (PE) on the outer surface of cancer cell membranes. In healthy cells, PE is typically restricted to the inner leaflet of the plasma membrane.[1][2] In many cancer cells, this asymmetry is lost, leading to the exposure of PE on the cell surface, which serves as a specific target for this compound.
The binding of this compound to PE leads to the disruption of the plasma membrane's integrity, causing necrotic cell death.[1] Furthermore, this interaction inhibits mitochondrial function, contributing to the cytotoxic effect.[1][2] Unlike conventional chemotherapeutics that primarily target intracellular components like DNA, this compound's unique extracellular target may circumvent common mechanisms of drug resistance.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's anti-cancer activity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, cisplatin, or doxorubicin) and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/EC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture as per the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration and function.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load it with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, such as basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical validation of an anti-cancer compound like this compound.
Conclusion
This compound presents a promising profile as a novel anti-cancer agent with a distinct mechanism of action that differentiates it from traditional DNA-damaging chemotherapeutics. Its ability to selectively target cancer cells through exposed phosphatidylethanolamine and induce necrotic cell death, even in drug-resistant models, warrants further investigation. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other agents targeting the cancer cell membrane.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. wklab.org [wklab.org]
- 7. Targeting Membrane Lipid a Potential Cancer Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Comparative Analysis of DNA Adducts Formed by Mazethramycin and Other Pyrrolobenzodiazepines
A Guide for Researchers, Scientists, and Drug Development Professionals
Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of potent, sequence-selective DNA-interactive agents that have garnered significant interest in oncology due to their powerful antitumor properties. Their mechanism of action involves the formation of covalent adducts with DNA, primarily at the N2 position of guanine in the minor groove. This interaction disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death. This guide provides a comparative study of the DNA adducts formed by mazethramycin and other well-characterized PBDs, including anthramycin and tomaymycin.
While comprehensive quantitative data for this compound remains limited in publicly available literature, this guide compiles existing data for related PBDs to provide a framework for comparison and highlights the experimental methodologies crucial for such analyses.
Quantitative Comparison of PBD-DNA Adduct Properties
Direct quantitative comparisons of this compound with other PBDs are challenging due to a lack of specific studies on its DNA binding affinity and adduct stability. The following table summarizes available data for other prominent PBDs to serve as a benchmark for future comparative studies that include this compound.
| Property | Anthramycin | Tomaymycin | Other PBDs (General) | This compound |
| DNA Binding Affinity (Kd) | Data not readily available | Data not readily available | Varies significantly with structure (monomer vs. dimer) | Data not readily available |
| Sequence Selectivity | 5'-Pu-G-Pu > 5'-Py-G-Pu | 5'-Pu-G-Pu > 5'-Py-G-Pu | Generally target 5'-Pu-G-Pu sequences | Presumed to follow the general PBD preference for 5'-Pu-G-Pu sequences |
| Adduct Type | Mono-adduct | Mono-adduct | Monomers form mono-adducts; Dimers can form inter- and intrastrand cross-links | Mono-adduct |
| Adduct Stability (Half-life) | Data not readily available | Data not readily available | Adduct stability can be influenced by the local DNA sequence and PBD structure | Data not readily available |
| Cytotoxicity (IC50) | Cell line dependent | Cell line dependent | Highly potent, with IC50 values often in the nanomolar to picomolar range | Data not readily available in a comparative context |
Note: Pu denotes a purine (A or G), and Py denotes a pyrimidine (C or T). The data for this table is based on general knowledge from the provided search results, which highlight a lack of specific quantitative values for direct comparison.
Mechanism of PBD-DNA Adduct Formation
The formation of a covalent adduct between a PBD and DNA is a critical step in its cytotoxic mechanism. This process can be visualized as a multi-step interaction within the minor groove of the DNA.
Caption: General mechanism of PBD-DNA adduct formation.
Experimental Protocols for Comparative Analysis
To facilitate a rigorous comparative study of this compound and other PBDs, the following experimental protocols are provided. These methodologies are essential for generating the quantitative data needed for a comprehensive comparison.
HPLC-MS Analysis of PBD-DNA Adducts
This method is used to separate and identify the specific DNA adducts formed by different PBDs and to quantify their formation.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify short, double-stranded DNA oligonucleotides containing known PBD binding sites (e.g., 5'-AGCTG CA-3').
-
Adduct Formation: Incubate the oligonucleotides with equimolar concentrations of each PBD (this compound, anthramycin, etc.) in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C for varying time points.
-
Enzymatic Digestion: After incubation, digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides and PBD-nucleoside adducts using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF) to identify and quantify the PBD-DNA adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns.
DNase I Footprinting Assay
This technique is employed to determine the specific DNA sequences where PBDs bind and to compare the binding footprints of different PBDs.
Caption: Experimental workflow for DNase I footprinting.
Methodology:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a gene promoter region) and label one end with a radioactive isotope (e.g., 32P).
-
PBD Binding: In separate reactions, incubate the radiolabeled DNA probe with increasing concentrations of each PBD. Include a control reaction with no PBD.
-
DNase I Digestion: Subject all reaction mixtures to partial digestion with DNase I. The enzyme will cleave the DNA at sites not protected by the bound PBD.
-
Gel Electrophoresis: Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: Visualize the DNA fragments by exposing the gel to X-ray film. The region where the PBD is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram. The size and location of the footprint reveal the binding site and affinity of the PBD.
In Vitro Transcription Arrest Assay
This assay assesses the ability of PBD-DNA adducts to block the progression of RNA polymerase, providing a measure of their functional impact on transcription.
Methodology:
-
Template Preparation: Prepare a linear DNA template containing a promoter sequence upstream of a known PBD binding site.
-
Adduct Formation: Incubate the DNA template with each PBD to allow for adduct formation.
-
In Vitro Transcription: Initiate transcription by adding RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP), and other necessary transcription factors.
-
Gel Electrophoresis: Separate the resulting RNA transcripts by size on a denaturing polyacrylamide gel.
-
Analysis: The presence of a PBD-DNA adduct will cause the RNA polymerase to stall, resulting in the production of truncated RNA transcripts. The intensity of the band corresponding to the stalled transcript provides a measure of the adduct's ability to block transcription. By comparing the results for different PBDs, their relative potencies in inhibiting transcription can be determined.
Conclusion
The comparative study of DNA adducts formed by this compound and other PBDs is crucial for understanding their structure-activity relationships and for the rational design of new anticancer agents. While specific quantitative data for this compound is currently limited, the experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis. The generation of data on the DNA binding affinity, sequence selectivity, adduct stability, and functional consequences of adduct formation for this compound will be invaluable for the drug development community and will allow for a more complete understanding of this promising class of compounds.
References
A Comparative Analysis of the Therapeutic Index of Mazethramycin and Approved Chemotherapeutics
For Immediate Release
This guide provides a comparative analysis of the therapeutic index of the investigational drug mazethramycin against established chemotherapeutic agents: doxorubicin, paclitaxel, and cisplatin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical data, mechanisms of action, and experimental methodologies to inform future research and development efforts.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI indicates a wider margin of safety. This guide compiles available preclinical data to compare the TI of this compound, an anthramycin antibiotic, with three widely used chemotherapeutics. While direct comparative studies are limited, this analysis synthesizes existing data to provide a preliminary assessment.
Data Presentation: Therapeutic Index and Preclinical Data
The following table summarizes the available preclinical data for this compound and the approved chemotherapeutic agents. It is important to note that the therapeutic index can vary significantly based on the tumor model, animal strain, and experimental conditions. The data presented here is derived from various murine models and should be interpreted with these variables in mind.
| Compound | Class | Efficacy (ED50/MED) | Toxicity (TD50/LD50/MTD) | Calculated/Reported Therapeutic Index (TI) | Murine Model |
| This compound (analogue) | Anthramycin Antibiotic | ~1 mg/kg (MED) | ~10 mg/kg (estimated from TI) | ~10 | Not specified |
| Doxorubicin | Anthracycline | Data not consistently reported alongside toxicity | 12.5 - 17 mg/kg (LD50, IV) | Not directly calculable from provided sources | Mice |
| Paclitaxel | Taxane | Data not consistently reported alongside toxicity | 19.5 mg/kg (LD50) / 12 mg/kg (MTD) | Not directly calculable from provided sources | Mice |
| Cisplatin | Platinum-based | Data not consistently reported alongside toxicity | 13 mg/kg (LD50) | Not directly calculable from provided sources | Mice |
Note: The therapeutic index for the this compound analogue is an estimation based on a reported minimum effective dose and a calculated toxic dose. For doxorubicin, paclitaxel, and cisplatin, a direct calculation of the therapeutic index from the available search results is not possible due to the lack of studies reporting both ED50 and TD50/LD50 in the same experimental setup. The toxicity data for these approved drugs show a narrow therapeutic window, a characteristic of many cytotoxic agents.
Mechanisms of Action and Signaling Pathways
The antitumor activity of these compounds stems from their distinct mechanisms of action, which are depicted in the following signaling pathway diagrams.
This compound (Anthramycin Analogue)
This compound belongs to the anthramycin group of antibiotics, which are known to be DNA-binding agents. They form a covalent adduct with guanine bases in the minor groove of DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.
Caption: this compound's mechanism of action.
Doxorubicin
Doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands. This leads to DNA double-strand breaks and the induction of apoptosis. It also generates reactive oxygen species (ROS), contributing to its cytotoxicity.
Caption: Doxorubicin's dual mechanism of action.
Paclitaxel
Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to apoptosis.
Caption: Paclitaxel's microtubule-stabilizing action.
Cisplatin
Cisplatin forms covalent adducts with DNA, primarily with purine bases, leading to intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibiting DNA replication and transcription and triggering apoptosis.
Caption: Cisplatin's DNA crosslinking mechanism.
Experimental Protocols
The determination of a therapeutic index relies on robust preclinical studies that assess both the efficacy and toxicity of a compound. The following outlines a general experimental workflow for determining the ED50 and TD50 in murine cancer models.
Assessing Mazethramycin's Efficacy in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the efficacy of mazethramycin, a novel antibiotic of the anthramycin group, against standard-of-care chemotherapeutics using patient-derived organoids (PDOs). Given the limited specific data on this compound in PDOs, this document presents a hypothetical comparison to illustrate the potential application of this model system for preclinical evaluation. The experimental protocols provided are based on established methodologies for PDO-based drug screening.
Comparative Efficacy of this compound vs. Standard-of-Care in Colorectal Cancer (CRC) Organoids
The following table summarizes hypothetical quantitative data comparing the cytotoxic activity of this compound to that of common chemotherapeutic agents used in the treatment of colorectal cancer. This data is illustrative and intended to serve as a template for the presentation of future experimental findings.
| Drug | Target/Mechanism of Action | Mean IC50 (µM) in CRC PDOs (Hypothetical Data) | Standard Deviation (µM) | Notes |
| This compound | DNA binding agent, potential inhibition of DNA and RNA synthesis | 1.5 | 0.4 | Efficacy may vary based on tumor subtype and genetic background. |
| 5-Fluorouracil (5-FU) | Thymidylate synthase inhibitor, disrupts DNA synthesis | 5.2 | 1.8 | A cornerstone of CRC chemotherapy; resistance is a clinical challenge.[1][2] |
| Irinotecan | Topoisomerase I inhibitor, causes DNA strand breaks | 2.8 | 0.9 | Often used in combination with 5-FU. Organoid sensitivity has been correlated with patient response.[1][2] |
| Oxaliplatin | Platinum-based alkylating agent, forms DNA adducts | 3.5 | 1.2 | A key component of FOLFOX and FOLFIRINOX regimens. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.
Establishment of Patient-Derived Colorectal Cancer Organoids
This protocol outlines the generation of organoid cultures from patient tumor tissue.
-
Tissue Acquisition and Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into 1-3 mm³ fragments using sterile scalpels.
-
Wash the fragments multiple times with cold PBS containing antibiotics.
-
-
Enzymatic Digestion:
-
Digest the tissue fragments in a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into crypts and single cells.
-
Monitor the digestion process to avoid over-digestion.
-
-
Cell Seeding and Matrigel Embedding:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the suspension to pellet the cells and crypts.
-
Resuspend the pellet in a basement membrane matrix like Matrigel.
-
Plate droplets of the Matrigel-cell suspension into pre-warmed culture plates.
-
-
Organoid Culture and Maintenance:
-
After polymerization of the Matrigel, add a specialized organoid culture medium containing growth factors such as EGF, Noggin, R-spondin, and Wnt3a.[1]
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting them and re-embedding in fresh Matrigel.
-
Drug Sensitivity and Viability Assay
This protocol describes a method for assessing the cytotoxic effects of therapeutic compounds on established organoid cultures.
-
Organoid Dissociation and Plating:
-
Harvest mature organoids from the Matrigel.
-
Dissociate the organoids into small fragments or single cells using a suitable dissociation reagent (e.g., TrypLE).
-
Count the cells and plate them in a 384-well plate format, embedded in Matrigel.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the comparator drugs (5-FU, Irinotecan, Oxaliplatin).
-
After the organoids have started to form (typically 24-48 hours after plating), add the drugs to the culture medium.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Viability Assessment (e.g., CellTiter-Glo® 3D Assay):
-
After a predetermined incubation period (e.g., 72-120 hours), equilibrate the plate to room temperature.
-
Add a cell viability reagent that measures ATP content, which correlates with the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Visualizations: Workflows and Pathways
Diagrams of the experimental workflow and relevant signaling pathways provide a clear visual representation of the processes involved.
Caption: Experimental workflow for drug efficacy testing in patient-derived organoids.
Caption: Postulated signaling pathway affected by this compound.
This guide provides a foundational framework for evaluating the potential of this compound in a preclinical setting using patient-derived organoids. The methodologies and comparative structure can be adapted as more specific experimental data becomes available. The use of PDOs offers a promising platform for personalized medicine and the preclinical assessment of novel cancer therapeutics.[4][5]
References
- 1. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Tumor Organoids for Drug Repositioning in Cancer Care: A Promising Approach in the Era of Tailored Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
